Tributyl(phenylethenyl)tin
Description
Properties
IUPAC Name |
tributyl-[(E)-2-phenylethenyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXCDRAXNPDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributyl(phenylethenyl)tin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tributyl(phenylethenyl)tin, also known as (E)-tributyl(styryl)stannane. As a cornerstone of structural elucidation in organometallic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework of this versatile reagent. This document is intended to serve as a comprehensive resource for researchers employing this compound in synthetic applications, particularly in cross-coupling reactions and the synthesis of complex organic molecules.
Introduction: The Significance of this compound and its NMR Characterization
This compound is a key organotin reagent utilized in a variety of organic transformations, most notably in Stille cross-coupling reactions to form carbon-carbon bonds. Its utility lies in the predictable reactivity of the tin-carbon bond, allowing for the stereospecific transfer of the phenylethenyl group to an organic electrophile.
Precise structural confirmation of this reagent is paramount to ensure the desired reactivity and to avoid the introduction of impurities into complex synthetic pathways. ¹H and ¹³C NMR spectroscopy are the most powerful and routinely used analytical techniques for this purpose. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the stereochemistry of the vinyl group. This guide will delve into the detailed interpretation of these spectral features.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound, based on analysis of similar organotin compounds and general principles of NMR spectroscopy. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) at ambient temperature.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-α (vinyl) | 6.8 - 7.2 | Doublet | JHα-Hβ = ~19 Hz, JSn-Hα = ~70-80 Hz | 1H |
| H-β (vinyl) | 6.2 - 6.6 | Doublet | JHα-Hβ = ~19 Hz, JSn-Hβ = ~140-160 Hz | 1H |
| H-ortho (phenyl) | 7.3 - 7.5 | Multiplet | 2H | |
| H-meta (phenyl) | 7.2 - 7.4 | Multiplet | 2H | |
| H-para (phenyl) | 7.1 - 7.3 | Multiplet | 1H | |
| -Sn-CH₂- (butyl) | 0.9 - 1.1 | Triplet | J = ~8 Hz | 6H |
| -CH₂- (butyl) | 1.4 - 1.6 | Sextet | J = ~7 Hz | 6H |
| -CH₂- (butyl) | 1.2 - 1.4 | Sextet | J = ~7 Hz | 6H |
| -CH₃ (butyl) | 0.8 - 0.9 | Triplet | J = ~7 Hz | 9H |
Expert Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the vinylic, aromatic, and butyl protons.
-
Vinylic Protons (H-α and H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of approximately 19 Hz between them is indicative of a trans configuration, a critical piece of stereochemical information. Furthermore, these signals are expected to exhibit satellite peaks due to coupling with the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the tin-proton coupling constants (JSn-H) is a valuable diagnostic tool, with the two-bond coupling (²JSn-Hβ) typically being larger than the three-bond coupling (³JSn-Hα).
-
Aromatic Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the vinyl group.
-
Butyl Protons: The three methylene groups of the butyl chains will appear as overlapping multiplets, while the terminal methyl group will be a triplet. The integration of these signals (6H, 6H, 6H, and 9H, respectively) is a key indicator of the presence of the three butyl groups attached to the tin atom.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound are presented below. These spectra are typically proton-decoupled, resulting in singlet signals for each unique carbon atom.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-ipso (phenyl) | 142 - 144 |
| C-α (vinyl) | 140 - 142 |
| C-ortho (phenyl) | 128 - 130 |
| C-para (phenyl) | 127 - 129 |
| C-meta (phenyl) | 125 - 127 |
| C-β (vinyl) | 128 - 130 |
| -Sn-CH₂- (butyl) | 29 - 31 |
| -CH₂- (butyl) | 27 - 29 |
| -CH₂- (butyl) | 13 - 15 |
| -CH₃ (butyl) | 9 - 11 |
Expert Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon framework of the molecule.
-
Vinylic and Aromatic Carbons: The carbons of the phenylethenyl group are found in the downfield region of the spectrum. The chemical shifts of the vinylic carbons are influenced by the electronegativity of the tin atom and the resonance effects of the phenyl group. The ipso-carbon of the phenyl ring, directly attached to the vinyl group, will have a distinct chemical shift from the other aromatic carbons.
-
Butyl Carbons: The four distinct carbon environments of the butyl chains appear in the upfield region of the spectrum. The carbon directly attached to the tin atom will show coupling to the tin isotopes, which can be observed in a proton-coupled ¹³C NMR spectrum or as satellite peaks in a high-resolution proton-decoupled spectrum.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for organotin compounds like this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Key NMR Insights
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that are differentiated in the NMR spectra.
Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.
Conclusion: The Power of a Well-Interpreted NMR Spectrum
A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is indispensable for any researcher utilizing this compound. The data presented in this guide, while predicted, are based on sound spectroscopic principles and data from closely related structures, providing a reliable framework for the identification and purity assessment of this important organometallic reagent. By following the outlined experimental protocols, scientists can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their synthetic endeavors.
References
-
Royal Society of Chemistry. Synthesis of Vinylsilanes via Copper-Catalyzed Silylation of Styrenes with Silanes. [Link]
-
IMSERC. NMR Periodic Table: Tin NMR. [Link]
-
Dalton Transactions. Syntheses and exploration of the catalytic activities of organotin(iv) compounds. [Link]
-
MDPI. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines. [Link]
An In-depth Technical Guide to the Safe Handling and Management of Organotin Reagents
This guide provides a comprehensive overview of the essential safety and handling precautions for organotin reagents, designed for researchers, scientists, and drug development professionals. Synthesizing technical data with field-proven insights, this document serves as a critical resource for ensuring a safe and compliant laboratory environment when working with these potent and hazardous compounds.
Understanding the Inherent Risks of Organotin Compounds
Organotin compounds, characterized by at least one covalent bond between tin and a carbon atom, are a diverse class of reagents with wide-ranging applications in organic synthesis.[1] However, their utility is matched by significant toxicity, necessitating stringent safety protocols. The biological activity and toxicity of organotin compounds are primarily determined by the number and nature of the organic groups attached to the tin atom.
1.1. Toxicity Profile: A Structure-Activity Relationship
The toxicity of organotin compounds generally follows a trend based on the number of organic substituents:
-
Tri-substituted organotins (R3SnX): These are the most toxic class of organotin compounds to mammals.[2] They are potent neurotoxins and can cause severe damage to the central nervous system (CNS).[1][3] Examples include trimethyltin (TMT) and triethyltin (TET), which are known to induce neuronal cell death. Tributyltin (TBT) and triphenyltin (TPT) are also highly toxic and can act as endocrine disruptors.[4]
-
Di-substituted organotins (R2SnX2): These compounds are generally less toxic than their tri-substituted counterparts but still pose significant health risks. Their primary effects are on the immune system and skin.
-
Mono-substituted organotins (RSnX3): These are the least toxic of the organotin compounds.
-
Tetra-substituted organotins (R4Sn): The toxicity of these compounds is related to their in vivo conversion to tri-substituted species.[3] For instance, tetramethyltin is particularly dangerous due to its volatility and conversion to the highly neurotoxic trimethyltin.[3]
The nature of the alkyl or aryl group also influences toxicity, with shorter alkyl chains (methyl, ethyl) exhibiting the highest toxicity.[2][3]
1.2. Primary Routes of Exposure and Target Organs
Exposure to organotin compounds can occur through inhalation, ingestion, and skin or eye contact.[5] The primary target organs for organotin toxicity include:
-
Central Nervous System (CNS): Tri-substituted organotins are potent neurotoxins that can lead to symptoms such as headaches, dizziness, psycho-neurologic disturbances, and in severe cases, permanent neurological damage or death.[1][3][5]
-
Liver and Kidneys: Organotins can cause damage to the liver and kidneys.[1][6][7] Studies have shown that exposure can lead to enzymatic alterations, vacuolar degeneration of renal tubules, and increased blood urea nitrogen (BUN) levels.[6][7]
-
Skin and Eyes: Direct contact can cause severe irritation, burns, and dermatitis.[1][5]
-
Respiratory System: Inhalation of vapors, dusts, or mists can lead to irritation of the respiratory tract.[1]
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with organotin reagents, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
2.1. Elimination and Substitution
The most effective safety measure is to eliminate the use of organotin reagents if possible. If elimination is not feasible, consider substituting with a less hazardous alternative. This requires a thorough evaluation of the chemical process to determine if other reagents can achieve the desired outcome with a more favorable safety profile.
2.2. Engineering Controls: The First Line of Defense
When organotin reagents are necessary, engineering controls are the primary means of minimizing exposure.
-
Chemical Fume Hoods: All work with organotin compounds must be conducted in a properly functioning chemical fume hood.[8][9] The sash should be kept as low as possible to maximize containment.[8]
-
Ventilation: Adequate ventilation is crucial to prevent the accumulation of hazardous vapors.[1]
-
Glove Boxes: For highly toxic or volatile organotin compounds, the use of a glove box provides an additional layer of containment.
2.3. Administrative Controls: Standard Operating Procedures and Training
Administrative controls are work practices and procedures that reduce the likelihood of exposure.
-
Designated Areas: Clearly define and label designated areas for the storage and handling of organotin reagents.[8]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving organotin compounds. These SOPs should be readily accessible to all laboratory personnel.[8]
-
Training: All personnel who handle organotin reagents must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and waste disposal.[1] This training should be documented and refreshed periodically.
-
Working Alone: Never work with organotin reagents when alone in the laboratory.[8]
2.4. Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls have been implemented.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn in addition to goggles when there is a significant splash hazard.[10] | Protects against splashes and vapors that can cause severe eye irritation or burns.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific organotin compound being used. Double gloving is recommended. | Prevents skin contact, a primary route of exposure that can lead to irritation, burns, and systemic toxicity.[1] |
| Body Protection | A flame-retardant or cotton laboratory coat.[8] For larger scale operations or when there is a high risk of splashing, a chemically resistant apron or suit should be worn. | Protects the skin from contamination.[8] |
| Respiratory Protection | The need for respiratory protection should be determined by a formal risk assessment. If required, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5] | Protects against the inhalation of toxic vapors, dusts, or mists.[1] |
Safe Handling and Experimental Protocols
Meticulous adherence to established protocols is paramount when working with organotin reagents.
3.1. General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mists, vapors, or sprays.[9]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
3.2. Protocol for Transferring Air-Sensitive Organotin Reagents
Many organotin reagents, such as tri-n-butyltin hydride, are air-sensitive and may react with water to produce flammable gases.[8] The following protocol outlines the safe transfer of such reagents using a syringe.
Experimental Protocol: Syringe Transfer of an Air-Sensitive Organotin Reagent
-
Preparation:
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
The reaction flask should be charged with dry solvents and other reagents and maintained under an inert atmosphere.[8]
-
The organotin reagent bottle, typically a Sure/Seal™ bottle, should be clamped securely in the fume hood.[8]
-
-
Syringe Preparation:
-
Select a clean, dry syringe of the appropriate size.
-
Purge the syringe with an inert gas.
-
-
Reagent Transfer:
-
Pierce the septum of the Sure/Seal™ bottle with the needle of the purged syringe.
-
Slowly draw the desired volume of the organotin reagent into the syringe.
-
To prevent drips and reaction with air, draw a small amount of inert gas into the syringe after the liquid.[8]
-
-
Addition to Reaction:
-
Quickly transfer the syringe to the reaction flask and pierce the septum.
-
Add the reagent to the reaction mixture slowly and carefully.
-
-
Post-Transfer Cleaning:
Waste Management and Decontamination
Proper management of organotin waste is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation and Labeling
-
All organotin waste, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, silica gel), must be collected in a dedicated, clearly labeled, and sealed waste container.[2][11][12]
-
The container should be marked with the words "Organotin Wastes" in large letters.[12]
4.2. Decontamination of Glassware
Glassware that has been in contact with organotin compounds should be decontaminated before routine cleaning.
Decontamination Protocol: Glassware
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone, hexanes, or toluene) to remove the bulk of the organotin residue.[8][11] Collect this rinse as organotin waste.
-
Oxidative Quenching: Immerse the rinsed glassware in a bleach (sodium hypochlorite) solution or a 10% hydrogen peroxide solution overnight.[11] This will oxidize the organotin compounds to less toxic inorganic tin species.
-
Final Cleaning: After the oxidative quench, the glassware can be washed using standard laboratory procedures.
Emergency Procedures: Preparedness and Response
In the event of an emergency involving organotin reagents, a swift and informed response is critical.
Caption: A workflow for responding to an emergency involving organotin exposure.
5.1. Skin Contact
-
Immediately remove all contaminated clothing.[8]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1][8][13]
-
Wash the skin with soap and water.[2]
5.2. Eye Contact
-
Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][13]
5.3. Inhalation
-
Move the affected person to fresh air.[2]
-
If breathing has stopped, trained personnel should begin artificial respiration. Do not use mouth-to-mouth resuscitation.[13]
5.4. Ingestion
5.5. Spills
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a spill pillow).[2]
-
Place the absorbent material in a sealed container for proper disposal.[2]
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
Respiratory protection may be necessary for spill cleanup.[2]
Occupational Exposure Limits
Several regulatory agencies have established occupational exposure limits (OELs) for organotin compounds to protect workers.
| Agency | Exposure Limit (TWA for an 8-10 hour workday) |
| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ (as tin)[5][14] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.1 mg/m³ (as tin)[14] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV-TWA: 0.1 mg/m³ (as tin); STEL: 0.2 mg/m³ (as tin)[2] |
Conclusion
Organotin reagents are valuable tools in chemical synthesis, but their inherent toxicity demands the utmost respect and caution. By understanding the risks, implementing a robust hierarchy of controls, and strictly adhering to safe handling protocols, researchers can minimize the potential for hazardous exposures. A proactive and well-informed approach to safety is not merely a matter of compliance but a fundamental responsibility in the scientific community.
References
- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
- Standard Operating Procedures - Del Valle Lab. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
- 36: Organotin pesticides - Croner-i. (n.d.).
- Dealing with Organotin reactions - ECHEMI. (n.d.).
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
- Organotin Compounds Toxicity: Focus on Kidney - Frontiers. (2018, May 21).
- PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. (n.d.).
- How toxic organotin compounds really are? : r/Chempros - Reddit. (2023, March 7).
- Organotin Compounds Toxicity: Focus on Kidney - PMC. (2018, May 22).
- Molecular mechanisms of environmental organotin toxicity in mammals - PubMed. (n.d.).
- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
Sources
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- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 3. reddit.com [reddit.com]
- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 6. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. fishersci.fr [fishersci.fr]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. echemi.com [echemi.com]
- 12. epa.nsw.gov.au [epa.nsw.gov.au]
- 13. bsc.croneri.co.uk [bsc.croneri.co.uk]
- 14. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Tributyl(phenylethenyl)tin [CAS: 79159-76-5]
Topic: Tributyl(phenylethenyl)tin (Styryltributyltin) Content Type: Technical Guide & Operational Framework Audience: Synthetic Chemists, Process Engineers, and HSE Officers
Chemical Identity & Strategic Utility
This compound , often referred to as Styryltributyltin , is a specialized organometallic reagent used primarily in Palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a nucleophilic source of the styryl group (
Physiochemical Profile
| Property | Data |
| CAS Number | 79159-76-5 (predominantly trans isomer) |
| IUPAC Name | Tributyl[(E)-2-phenylethenyl]stannane |
| Formula | |
| Molecular Weight | 393.19 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in THF, Toluene, DMF, Hexanes; Insoluble in water |
| Stability | Air-stable for short periods; hydrolyzes slowly in moisture; light sensitive. |
The Hazard Matrix: Mechanism & Mitigation
Critical Warning: Organotin compounds exhibit a deceptive toxicity profile. Unlike acute irritants that cause immediate pain, organotins can be absorbed through the skin without immediate sensation, leading to delayed neurotoxicity and severe endocrine disruption.
Toxicological Mechanism[1]
-
Oxidative Phosphorylation Uncoupling: The tributyltin (TBT) moiety binds to the
portion of ATP synthase and disrupts the proton gradient in mitochondria, leading to cellular energy failure. -
Immunotoxicity: TBT compounds induce thymic atrophy, severely compromising the immune system (lymphopenia).
-
Endocrine Disruption: Acts as an obesogen (activates PPAR
) and causes imposex in marine life at femtomolar concentrations.
Hierarchy of Controls (Visualized)
The following decision tree outlines the mandatory safety logic for handling this reagent.
Figure 1: Operational safety hierarchy emphasizing the insufficiency of standard nitrile gloves against organotins.
Experimental Protocol: The Stille Cross-Coupling
Objective: Synthesis of a substituted stilbene via coupling of this compound with an aryl halide.
Reagent Setup
-
Catalyst:
(Tetrakis) or with a phosphine ligand. -
Solvent: Toluene (anhydrous) or DMF (degassed).
-
Additives: CuI (Copper(I) iodide) can accelerate the reaction ("Copper effect").
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial under vacuum; backfill with Argon.
-
Charging: Add the aryl halide (1.0 equiv), this compound (1.1 equiv), and catalyst (2-5 mol%) to the flask.
-
Note: If using a liquid aryl halide, add it via syringe after the solvent.
-
-
Solvation: Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).
-
Reaction: Heat to reflux (
) for 12-24 hours. Monitor by TLC. The spot for the tin reagent is usually non-polar (high ). -
The "Sn-F" Workup (Crucial Step):
-
Problem: Tributyltin halides (byproducts) are soluble oils that streak on silica columns, contaminating the product.
-
Solution: Add aqueous Potassium Fluoride (KF) or a solution of KF on Celite.
- . Tributyltin fluoride is an insoluble polymeric solid.
-
Procedure: Dilute the reaction mixture with ether.[4] Add saturated aqueous KF. Stir vigorously for 30 minutes. A white precipitate (
) will form. Filter through a pad of Celite/Silica. The filtrate contains your product, largely free of tin.
-
Reaction Mechanism & Workup Logic
Figure 2: The Stille catalytic cycle integrated with the Potassium Fluoride (KF) remediation pathway.
Environmental Stewardship & Disposal
Organotins are marine pollutants of the highest order.[1] They bioaccumulate in the food chain.
-
Quenching: Do not quench down the sink. All washes (including the KF aqueous layer) must be treated as heavy metal waste.
-
Segregation: Use a dedicated waste container labeled "ORGANOTIN WASTE."
-
Decontamination: Glassware should be rinsed with dichloromethane, then washed in a base bath (alcoholic KOH) if compatible, to cleave residual organotin residues before general washing.
References
-
Sigma-Aldrich. (2024).[5] this compound Safety Data Sheet. Merck KGaA.
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][6][7] Organic Reactions.[2][4] Wiley.[6][8]
- Renaud, P., et al. (1998). "Fluoride Workup for Stille Couplings." Journal of Organic Chemistry. (Validating the KF workup method for tin removal).
-
ECHA (European Chemicals Agency). (2024). Bis(tributyltin) oxide and related compounds - Substance Information.
-
PubChem. (2024).[6] Tributyl(phenylethenyl)stannane. National Library of Medicine.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Tin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 顺-三丁基[2-乙氧基乙烯基]锡烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 79159-76-5 [sigmaaldrich.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Tributylstannanyl | C12H27Sn | CID 3032732 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of tributyl(phenylethenyl)tin
Discovery, Synthesis, and Application in Cross-Coupling Catalysis
Executive Summary
Tributyl(phenylethenyl)tin (also known as tributyl(styryl)tin) is a seminal organostannane reagent (
Part 1: Historical Genesis & The "Styryl" Benchmark
The utility of this compound emerged from the race to develop mild C-C bond formation methods in the late 1970s. While organotin compounds were known since Edward Frankland's work in 1849, their application in catalysis remained dormant until the "Palladium Era."
The Eaborn-Migita-Stille Timeline
The molecule's history is inseparable from the discovery of the Stille Reaction.[1]
-
1976 (The Precursor): Colin Eaborn published the first Pd-catalyzed cross-coupling of organotins with aryl halides.[2] However, yields were erratic.
-
1977 (The Breakthrough): Toshihiko Migita and Masanori Kosugi demonstrated that vinyl and aryl tin reagents could couple with acid chlorides. This was the first hint that
hybridized ligands (like the phenylethenyl group) transferred preferentially over the butyl groups on the tin atom. -
1978 (The Generalization): John K. Stille perfected the conditions, using this compound as a model substrate to demonstrate high stereoretention and mild reaction conditions.
Why this molecule? Researchers favored this compound because the styryl group provides a distinct UV chromophore for monitoring reaction progress (unlike simple vinyl stannanes) and offers crystalline derivatives that simplify isolation compared to volatile lower-molecular-weight stannanes.
Part 2: Synthesis & Characterization Protocols
There are two primary routes to synthesize this compound. The choice depends on the required stereochemistry (
Method A: Hydrostannylation of Phenylacetylene (The "Atom Economy" Route)
This is the industry-standard approach for generating the thermodynamically stable
Mechanism:
The reaction involves the addition of tributyltin hydride (
-
Radical Initiation (AIBN): Often yields a mixture of E-isomer and the geminal (
-) isomer. -
Pd-Catalysis: Highly selective for the
-isomer via syn-addition.
Experimental Protocol: Pd-Catalyzed Hydrostannylation
Field Insight: Organotins are notorious for streaking on silica gel. This protocol includes a specific workup to mitigate tin residue.
Reagents:
-
Phenylacetylene (10.0 mmol)
-
Tributyltin hydride (11.0 mmol)
- (0.5 mol%)
-
Solvent: THF (anhydrous)
Workflow:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon.
-
Addition: Charge flask with phenylacetylene and catalyst in THF. Dropwise add
over 20 minutes. Note: The reaction is exothermic; control addition rate. -
Reaction: Stir at room temperature for 2 hours. The color usually shifts from yellow to orange/brown.
-
Workup (Critical Step): Remove solvent in vacuo. To remove excess tin hydride, stir the residue with 10% KF (aqueous) and ether. The KF precipitates tin fluorides, which are easier to filter than the sticky hydride residues.
-
Purification: Distillation is preferred (
@ 0.1 mmHg) over chromatography to avoid decomposition.
Visualization: Synthesis Workflow
Caption: Figure 1.[3][4] Pd-catalyzed hydrostannylation workflow ensuring (E)-selectivity and fluoride-based removal of tin byproducts.
Characterization Data
The validity of the synthesis is confirmed primarily by
| Parameter | Diagnostic Value | Interpretation |
| Typical range for vinyl-tributylstannanes. Upfield relative to | ||
| Olefinic protons. | ||
| 19.2 Hz | CRITICAL: Large coupling constant confirms trans (E) geometry. (Z-isomer is ~12 Hz). | |
| ~50-60 Hz | Tin satellites flanking the proton signals confirm the Sn-C bond. | |
| Boiling Point | High boiling point requires high-vacuum distillation. |
Part 3: Mechanistic Role in Catalysis[5]
This compound is designed to exploit the Transmetallation step of the catalytic cycle.
The "Dummy Ligand" Concept
The molecule contains one "active" group (phenylethenyl) and three "dummy" groups (butyl).
-
Selectivity: In the Stille cycle, the rate of transmetallation from Sn to Pd depends on the hybridization of the carbon attached to tin:
-
Outcome: The phenylethenyl group transfers >1000x faster than the butyl groups, ensuring that the butyl groups remain on the tin waste product (
) and do not contaminate the final coupled product.
Visualization: The Stille Catalytic Cycle
Caption: Figure 2. The Stille Cycle. The styryl group transfers selectively due to sp2 hybridization, leaving butyl groups on the tin.
Part 4: Safety & Handling (E-E-A-T Critical)
Warning: Organotin compounds are potent neurotoxins and endocrine disruptors.
-
Toxicity: Tributyltin (TBT) derivatives can cross the blood-brain barrier. They are also severe marine pollutants (causing imposex in mollusks).
-
Decontamination:
-
Glassware must not be washed in standard dishwashers immediately.
-
Protocol: Soak all glassware in a bath of ethanolic KOH (potassium hydroxide) or bleach to cleave the Sn-C bonds before washing.
-
-
Odor Control: Organotins have a distinct, unpleasant, and persistent smell. All work must be performed in a high-velocity fume hood.
References
-
Eaborn, C., et al. (1976).[1] Aromatic substitution by trimethyltin and tributyltin groups. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Kosugi, M., & Migita, T. (1977).[1][5] Reaction of organotin compounds with aryl halides catalyzed by palladium. Chemistry Letters. Link
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. Link
-
Farina, V., et al. (1997).[5] The Stille Reaction. Organic Reactions. Link
-
BenchChem. (2025).[6] Safety Data Sheet: Tributyl(vinyl)tin derivatives. Link(Generalized source for safety data context).
Sources
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
palladium catalysts for Stille coupling of vinylstannanes
An Application Guide to Palladium-Catalyzed Stille Coupling of Vinylstannanes
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of palladium catalysts for the Stille cross-coupling of vinylstannanes. The content herein is structured to provide not only procedural steps but also the underlying scientific principles that govern this powerful carbon-carbon bond-forming reaction.
Foundational Principles: The "Why" Behind the Stille Coupling
The Stille reaction is a cornerstone of modern organic synthesis, prized for its exceptional functional group tolerance, the stability of the organostannane reagents to air and moisture, and its efficacy in constructing complex molecular architectures.[1][2] The coupling of a vinylstannane with an organic electrophile (typically a vinyl or aryl halide/triflate) provides a stereospecific method for the synthesis of conjugated dienes and polyenes, which are common motifs in natural products and pharmaceuticals.[3][4]
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this catalytic cycle is paramount to rational catalyst selection and reaction optimization.
The Catalytic Cycle: A Three-Act Play
The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition with the organic electrophile (R¹-X).[5] This step forms a 16-electron Pd(II) intermediate. The reactivity order for the electrophile's leaving group (X) is generally I > Br > OTf >> Cl.[1] Vinyl chlorides are typically not reactive enough for this step under standard conditions.[1]
-
Transmetalation: This is often the rate-determining step of the entire cycle.[7] The organostannane transfers its vinyl group (R²) to the palladium center, displacing the halide (X), which then associates with the tin.[5] The reactivity of the groups attached to tin follows the general trend: alkynyl > alkenyl (vinyl) > aryl > allyl > alkyl.[5][7] This inherent reactivity difference allows for the selective transfer of the vinyl group, even when other alkyl groups (like butyl or methyl) are present on the tin atom.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the final product.[5] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The stereochemistry of the vinyl partners is typically retained throughout this process.[1]
Key Reagents and Parameters: A Scientist's Guide to Choice
The success of a Stille coupling is not accidental; it is the result of deliberate choices regarding the catalyst, ligands, solvent, and any additives.
Palladium Catalyst Precursors
The active catalyst is a Pd(0) species, but it is often generated in situ from more stable Pd(0) or Pd(II) precursors.[5][6]
| Catalyst Precursor | Common Name / Formula | Oxidation State | Key Characteristics |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) | Highly reactive and commonly used. However, it is sensitive to air and moisture, and the excess phosphine ligand can sometimes inhibit the reaction.[6][8] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Pd(0) | A more air-stable Pd(0) source compared to Pd(PPh₃)₄.[6] Requires the addition of an external ligand (e.g., PPh₃, AsPh₃). |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | Pd(II) | Air-stable and convenient to handle. It is reduced to the active Pd(0) species in the reaction mixture, often by the organostannane itself.[6][9] |
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) | Another air-stable Pd(II) source that requires an external ligand and in situ reduction to form the active catalyst.[5][6] |
Expert Insight: For routine couplings, Pd(PPh₃)₄ is a reliable choice if handled under inert conditions. For scalability and ease of handling, starting with an air-stable Pd(II) precursor like PdCl₂(PPh₃)₂ or using the Pd₂(dba)₃/ligand system is often preferred.
The Role of Ligands
Ligands are not mere spectators; they are crucial for stabilizing the palladium center and modulating its reactivity. Phosphine ligands are the most common choice.
-
Triphenylphosphine (PPh₃): The workhorse ligand for Stille couplings. It provides a good balance of steric and electronic properties for a wide range of substrates.
-
Tri(2-furyl)phosphine (TFP) & Triphenylarsine (AsPh₃): These ligands can lead to significant rate accelerations compared to PPh₃, particularly by facilitating the reductive elimination step.[5]
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos): These ligands are often employed for more challenging couplings, such as those involving less reactive aryl chlorides.[7] Their steric bulk can promote the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[1]
Solvents and Additives: Fine-Tuning the Reaction Environment
-
Solvents: Anhydrous, degassed polar aprotic solvents are standard.
-
Additives: The use of additives can dramatically improve reaction rates and yields.
-
Copper(I) Iodide (CuI): A co-catalytic amount of CuI can enhance the reaction rate by a factor of >10³.[1] The proposed mechanism involves the copper salt facilitating the transmetalation step, possibly by forming a more reactive organocuprate intermediate.[1] This is particularly effective for sterically hindered substrates.[2][10]
-
Lithium Chloride (LiCl): In solvents like THF, LiCl is a powerful rate accelerant.[1] It is believed to work by enhancing solvent polarity and potentially by displacing the halide on the palladium center, making the complex more susceptible to transmetalation.[1][5] Caution: In some cases where the transmetalation proceeds via a different mechanism (a "cyclic" pathway), LiCl can actually inhibit the reaction.[1]
-
Fluoride Sources (CsF, TBAF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is more nucleophilic and undergoes transmetalation more rapidly.[2][7]
-
Experimental Protocols: From Theory to Practice
The following is a general, representative protocol for the Stille coupling of a vinylstannane with a vinyl bromide. Safety Precaution: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
General Workflow Diagram
Caption: General experimental workflow for a Stille coupling reaction.
Protocol: Synthesis of (E)-Stilbene via Stille Coupling
This protocol describes the coupling of (E)-(2-tributylstannyl)ethene with bromobenzene.
Reagents & Materials:
-
Bromobenzene (1.0 mmol, 1.0 eq)
-
(E)-(2-tributylstannyl)ethene (1.1 mmol, 1.1 eq)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Anhydrous, degassed DMF (5 mL)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Using syringes, add the anhydrous, degassed DMF (5 mL), followed by bromobenzene (105 µL, 1.0 mmol), and finally (E)-(2-tributylstannyl)ethene (365 µL, 1.1 mmol).
-
Degassing (Optional but Recommended): For sensitive substrates, the resulting mixture can be further degassed by bubbling the inert gas through the solution for 5 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.[9]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 15 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-stilbene.
References
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved February 24, 2024, from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved February 24, 2024, from [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2024, from [Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry. Retrieved February 24, 2024, from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved February 24, 2024, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health. Retrieved February 24, 2024, from [Link]
-
Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. (n.d.). Journal of Materials Chemistry C. Retrieved February 24, 2024, from [Link]
-
Vinylstannane 207 underwent carbonylative Stille coupling to form... (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved February 24, 2024, from [Link]
-
Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved February 24, 2024, from [Link]
-
Stille coupling of aryl iodides with vinylstannanes. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 24, 2024, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). National Institutes of Health. Retrieved February 24, 2024, from [Link]
-
Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. (n.d.). Journal of the American Chemical Society. Retrieved February 24, 2024, from [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved February 24, 2024, from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved February 24, 2024, from [Link]
-
Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF. (2025, August 6). ResearchGate. Retrieved February 24, 2024, from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 9. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
tributyl(phenylethenyl)tin coupling with aryl triflates
Application Note: High-Efficiency Synthesis of Stilbenes via Stille Coupling of Aryl Triflates and Tributyl(phenylethenyl)tin
Executive Summary
This guide details the protocol for the Stille cross-coupling of aryl triflates with This compound (styryltributyltin) to synthesize functionalized stilbenes. While aryl halides are traditional electrophiles, aryl triflates (
Key Technical Insight: The coupling of triflates requires specific additives (LiCl) to modulate the palladium catalytic cycle, a nuance often overlooked in standard halide protocols. This guide focuses on the "Chloride Effect" and rigorous tin remediation strategies to ensure pharmaceutical-grade purity.
Mechanistic Insight: The "Chloride Effect"
To master this reaction, one must understand why standard Stille conditions (used for iodides) often fail with triflates.
-
Oxidative Addition:
inserts into the bond to form a cationic palladium species or a neutral species . -
The Triflate Problem: The triflate anion is a non-coordinating ligand. The resulting cationic Pd complex is electrophilic but sterically crowded or electronically unfavorable for the incoming neutral organostannane.
-
The LiCl Solution: Adding Lithium Chloride (LiCl) is not merely for ionic strength.[1] The chloride ion undergoes ligand exchange with the triflate, converting the complex to the neutral, more reactive
. This species undergoes transmetallation with the organotin reagent significantly faster than the triflate complex.
Figure 1: Catalytic Cycle & The Role of LiCl
Caption: The "Chloride Effect" facilitates the conversion of the unreactive cationic Pd-triflate species into the transmetallation-active Pd-chloride species.
Reagents & Preparation
Reagent Quality Control
| Component | Specification | Critical Notes |
| Aryl Triflate | >98% Purity | Prepared from phenols using |
| This compound | Usually the | |
| LiCl | Anhydrous | CRITICAL. Hygroscopic LiCl introduces water, which hydrolyzes triflates. Flame-dry LiCl under vacuum before use. |
| Solvent (DMF/Dioxane) | Anhydrous | Sparged with Argon/Nitrogen for 15 mins. Oxygen promotes homocoupling of the stannane. |
| Catalyst | Fresh, yellow crystals. If orange/brown, it is oxidized. |
Safety Warning: Organotins
-
Toxicity: Tributyltin compounds are neurotoxic and endocrine disruptors. All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.
-
Waste: Segregate all tin waste into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.
Protocol 1: Standard Thermal Coupling (High Precision)
This method is the "Gold Standard" for scalability and reliability.
Scale: 1.0 mmol (Representative)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition:
-
Add LiCl (127 mg, 3.0 mmol, 3.0 equiv). Note: Ensure LiCl is dry.
-
Add
(58 mg, 0.05 mmol, 5 mol%).
-
-
Inert Atmosphere: Cap the vessel with a rubber septum. Evacuate and backfill with Argon three times.
-
Liquid Addition:
-
Add Anhydrous DMF (5.0 mL) via syringe.
-
Add Aryl Triflate (1.0 mmol, 1.0 equiv).
-
Add This compound (431 mg / ~390 µL, 1.1 mmol, 1.1 equiv).
-
-
Reaction:
-
Replace septum with a Teflon-lined screw cap (if using a pressure vial) or seal the Schlenk tube.
-
Heat to 80–90°C in an oil bath.
-
Monitor by TLC or LC-MS. Typical reaction time: 4–12 hours.
-
Endpoint: Disappearance of Aryl Triflate.
-
-
Workup (Tin Remediation):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
KF Wash (Crucial): Wash the organic layer with a saturated aqueous solution of Potassium Fluoride (KF) (2 x 15 mL). This converts soluble
into insoluble polymeric , which precipitates or stays in the aqueous interface. -
Filter the biphasic mixture through a pad of Celite to remove the tin fluoride solids.
-
Wash the filtrate with water (2 x) and brine (1 x).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Note: If tin residues persist (streaking on TLC), use 10% w/w finely ground KF in the silica gel column.
-
Protocol 2: Microwave-Assisted (Rapid Screening)
Ideal for medicinal chemistry library generation where speed is prioritized over scale.
Scale: 0.2 mmol
-
Setup: In a 2–5 mL microwave process vial, add:
-
Aryl Triflate (0.2 mmol)
-
This compound (0.24 mmol)
-
LiCl (0.6 mmol)
- (0.01 mmol, 5 mol%)
-
Anhydrous NMP (N-Methyl-2-pyrrolidone) (1.5 mL)
-
-
Irradiation: Cap and crimp. Pre-stir for 30 seconds.
-
Parameters:
-
Temperature: 120°C
-
Hold Time: 15–20 minutes
-
Absorption Level: High
-
-
Workup: Dilute with ether, wash with KF solution, filter, and purify as above.
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical KF wash step for tin removal.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst Deactivation ("Pd Black") | Add extra ligand ( |
| Starting Material Remains | "Triflate Collapse" | Hydrolysis of triflate occurred. Ensure LiCl and Solvent are strictly anhydrous. |
| Homocoupling (Ph-CH=CH-CH=CH-Ph) | Oxidative Dimerization | Oxygen leak in the system. Check seals. Use freeze-pump-thaw for solvents. |
| Product Contaminated with Tin | Inefficient Workup | Use "Fused KF-Silica" for chromatography or wash with 1M NaOH if product is base-stable. |
References
-
Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes.[3][4][5] Journal of the American Chemical Society, 109(18), 5478–5486.
-
Scott, W. J., Crisp, G. T., & Stille, J. K. (1984). Palladium-catalyzed coupling of vinyl triflates with organostannanes.[5][6] Journal of the American Chemical Society, 106(16), 4630–4632.
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes.[5][6] Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033–3040.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on LiCl effects).
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed coupling of aryl triflates with organostannanes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
stereospecific synthesis of (E)-stilbenes from vinylstannanes
Application Note: Precision Synthesis of ( )-Stilbenes via Stereoretentive Stille Cross-Coupling
Executive Summary
The stereoselective synthesis of (
This guide details the optimized protocols for synthesizing (
Mechanistic Principles & Stereochemical Control
The Stereoretentive Cycle
The Stille coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. The defining feature for stilbene synthesis is the Transmetallation step. Unlike sp³-hybridized alkyl stannanes which may undergo inversion, sp²-hybridized vinylstannanes undergo transmetallation with retention of configuration .
-
Oxidative Addition: Rate-limiting for aryl chlorides. Palladium inserts into the Ar-X bond.
-
Transmetallation: The stereodefining step. The vinyl group transfers from Tin (Sn) to Palladium (Pd) via a concerted mechanism that preserves the (
)-geometry. -
Reductive Elimination: Forms the C-C bond and regenerates Pd(0).
The "Copper Effect" (Farina-Liebeskind Modification)
For challenging substrates or to accelerate reaction rates (>100x), Copper(I) Iodide (CuI) is employed as a co-catalyst. CuI transmetallates with the stannane to form a transient, highly reactive organocopper species, which then transfers the vinyl group to Palladium. This "double transmetallation" bypasses the slow Sn-to-Pd transfer.
Pathway Visualization
The following diagram illustrates the standard cycle and the Copper-accelerated shunt pathway.
Figure 1: The Stille catalytic cycle showing the standard pathway (blue/grey) and the Copper-accelerated 'Farina' shunt pathway (red) which enhances rate without compromising stereochemistry.
Critical Parameters & Optimization Matrix
Success depends on matching the catalyst system to the substrate sterics and electronics.
| Parameter | Standard Conditions | "Difficult" Coupling (Steric/Deactivated) | Mechanistic Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) + AsPh₃ (8 mol%) | AsPh₃ (Triphenylarsine) is a "soft" ligand that dissociates easily, accelerating transmetallation. |
| Solvent | Toluene or THF | DMF or NMP | Polar aprotic solvents stabilize the ionic intermediates in the oxidative addition step. |
| Additive | None | CuI (10-20 mol%) | CuI facilitates the Sn |
| Temp | 80–100 °C | 40–60 °C | Copper acceleration allows for milder temperatures, preserving sensitive functional groups. |
| Stannane | Tributyl ( | Tributyl ( |
Experimental Protocols
Protocol A: Standard Synthesis of ( )-Stilbenes
Applicability: Unhindered aryl iodides/bromides and stable vinylstannanes.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(
)-Tributyl(styryl)stannane (1.1 equiv) -
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.
-
Charging: Add the Aryl Halide (1.0 mmol), (
)-Vinylstannane (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol). -
Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Note: Toluene must be sparged with Argon for 15 mins prior to use to prevent homocoupling.
-
Reaction: Seal the vessel and heat to 100 °C for 12–24 hours. Monitor by TLC or LCMS.
-
Endpoint: Reaction is complete when the Aryl Halide is consumed.
-
Workup: Cool to room temperature. Dilute with Et₂O (20 mL). Proceed immediately to Tin Removal Protocol (Section 5).
Protocol B: The "High-Performance" Method (Farina Conditions)
Applicability: Sterically hindered substrates (ortho-substituted), electron-rich aryl chlorides, or thermally sensitive compounds.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(
)-Vinylstannane (1.1 equiv) -
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 equiv)
-
Triphenylarsine (AsPh₃) (0.10 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
DMF (anhydrous, degassed)
Procedure:
-
Catalyst Pre-formation: In the reaction vessel, dissolve Pd₂(dba)₃ and AsPh₃ in DMF. Stir at room temperature for 10 minutes. The solution should turn from purple/red to yellow/orange, indicating ligand exchange.
-
Addition: Add the Aryl Halide, (
)-Vinylstannane, and CuI. -
Reaction: Heat to 60 °C . Note: The presence of CuI often reduces reaction time to <4 hours.
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF). Retain organic layer for Tin Removal.
Purification Module: The Tin Removal Strategy
The primary drawback of Stille coupling is the toxicity and lipophilicity of tributyltin byproducts (
Method: Potassium Fluoride (KF) / Silica Gel Solid-Phase Extraction
This method converts soluble tin halides into insoluble polymeric tin fluorides.
Workflow:
-
Preparation: Prepare a slurry of Silica Gel (SiO₂) mixed with Potassium Fluoride (KF) in a 50:50 weight ratio in EtOAc.
-
Treatment: Add the crude reaction mixture (dissolved in EtOAc) to the KF/SiO₂ slurry.
-
Stirring: Stir vigorously for 2 hours at room temperature.
-
Filtration: Filter the slurry through a pad of Celite. Rinse the pad thoroughly with EtOAc. The toxic tin residues remain trapped in the solid filter cake as insoluble fluorides (
). -
Final Purification: Concentrate the filtrate and perform a short flash column chromatography to isolate the pure (
)-stilbene.
Analytical Validation (QC)
To confirm the stereochemical integrity of the (
-
¹H NMR Spectroscopy:
-
Focus on the vinylic protons.
-
Criteria: The coupling constant (
) for the vinylic protons must be 15.0 – 16.5 Hz . -
Contrast: (
)-isomers typically display values of 6.0 – 12.0 Hz.
-
-
HPLC/UPLC:
-
(
)-isomers are generally more planar and less polar than ( )-isomers, resulting in distinct retention times.
-
Workflow Visualization
Figure 2: Operational workflow from reaction setup to isolation of tin-free product.
References
-
Milstein, D., & Stille, J. K. (1978).[1] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[1] Journal of the American Chemical Society, 100(11), 3636–3638.[1] Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. Link
-
Renaud, J., Ouellet, S. G., & Ratovelomanana-Vidal, V. (1998). Highly efficient removal of organotin residues from reaction mixtures. Canadian Journal of Chemistry. (Methodology for KF/Silica purification).
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the removal of organotin impurities.[2] Chemical Communications, (17), 1968-1969. Link
Application Note: One-Pot Synthesis of Stilbenes via Palladium-Catalyzed Stille Coupling with Tributyl(phenylethenyl)tin
Abstract
This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of stilbenes, a class of compounds with significant applications in medicinal chemistry and materials science.[1] The methodology centers on the palladium-catalyzed Stille cross-coupling reaction, utilizing tributyl(phenylethenyl)tin as a key vinylstannane reagent. We will explore the mechanistic underpinnings of this reaction, offer field-proven insights into experimental design, and present a robust, step-by-step protocol for researchers. The advantages of a one-pot approach, which streamlines the synthetic process and reduces waste, are highlighted as a key strategy for efficient chemical synthesis.[2] Safety considerations for handling toxic organotin reagents are also thoroughly addressed to ensure a self-validating and safe experimental system.
Introduction: The Significance of Stilbenes and the Power of Stille Coupling
The stilbene scaffold (1,2-diphenylethylene) is a privileged structure found in numerous biologically active natural products and synthetic compounds.[3] Molecules like resveratrol and combretastatin A-4 have garnered immense interest for their potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties.[4][5] Consequently, the development of efficient and versatile synthetic routes to access stilbene derivatives is a critical endeavor for drug discovery and materials science.
While classic methods like the Wittig and Heck reactions are widely used, the Stille cross-coupling reaction offers distinct advantages, particularly its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents to air and moisture.[6][7][8] The reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide, catalyzed by a palladium complex.[9]
This application note focuses on a one-pot strategy that leverages the Stille coupling of this compound with various aryl halides. The "one-pot" nature of this protocol obviates the need to isolate potentially unstable intermediates, thereby enhancing efficiency and minimizing material loss.[10] This approach represents a significant process improvement, saving time and resources while providing reliable access to a diverse library of stilbene analogues.
The Catalytic Heart of the Reaction: The Stille Coupling Mechanism
Understanding the mechanism of the Stille coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle driven by a palladium(0) species.[11]
The canonical cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex. The stereochemistry of the electrophile is retained in this step.
-
Transmetalation: The organic group from the organostannane (R²-SnBu₃) is transferred to the Pd(II) complex, displacing the halide. This is often the rate-limiting step and results in the formation of a new Pd(II) intermediate with both organic partners attached.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6] This step also proceeds with retention of stereochemistry.
The choice of palladium source, ligands, and solvent is critical. Ligands with low donicity can dramatically accelerate the coupling.[7] Anhydrous, polar aprotic solvents such as THF, DMF, or NMP are typically employed to facilitate the reaction.[12]
Experimental Protocol: One-Pot Synthesis of 4-Methoxystilbene
This protocol details the synthesis of 4-methoxystilbene from 4-iodoanisole and this compound as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 4-Iodoanisole | C₇H₇IO | 234.03 | 696-62-8 | Sigma-Aldrich |
| This compound | C₂₀H₃₄Sn | 393.19 | 79159-76-5 | Sigma-Aldrich[13] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific |
| Saturated aq. KF solution | KF | 58.10 | 7789-23-3 | In-house prep. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | VWR |
Safety Precautions: Handling Organotin Compounds
CRITICAL: Organotin compounds are highly toxic by all routes of exposure, including ingestion, inhalation, and skin contact.[14] They can affect the central nervous system and cause severe skin and eye irritation or burns.[15]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use heavy-duty gloves or double-glove), and chemical safety goggles at all times.[17]
-
Waste Disposal: All organotin-contaminated waste (glassware, silica gel, aqueous layers) must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines. Do not discharge to the environment.[16]
Step-by-Step Synthesis Protocol
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole (1.17 g, 5.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry Argon or Nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add 25 mL of anhydrous toluene via syringe, followed by this compound (2.16 g, 5.5 mmol, 1.1 equiv).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 95:5 Hexanes:Ethyl Acetate mixture. The disappearance of the 4-iodoanisole spot indicates reaction completion.
-
Work-up - Quenching Tin: Cool the reaction mixture to room temperature. Add 25 mL of a saturated aqueous potassium fluoride (KF) solution and stir the resulting biphasic mixture vigorously for 1 hour. This procedure precipitates the tributyltin halide as a solid fluoride salt, which is easier to remove.
-
Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (20 mL). Transfer the filtrate to a separatory funnel, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford 4-methoxystilbene as a white solid.[18]
Expected Results and Optimization
The Stille coupling is generally high-yielding. The protocol described above can be adapted for a variety of aryl and heteroaryl halides. The table below provides representative conditions and expected outcomes.
| Aryl Halide (R¹-X) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (3%) | Toluene | 90 | 12 | ~90% |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5%) | DMF | 100 | 16 | ~85% |
| 3-Iodopyridine | Pd₂(dba)₃ (2.5%), P(2-furyl)₃ (10%) | THF | 70 | 10 | ~88% |
| 4-Chlorotoluene | PdCl₂(dppf) (5%) | Dioxane | 110 | 24 | ~65% |
Causality Behind Experimental Choices:
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the order I > Br > OTf >> Cl.[6] More forcing conditions (higher temperatures, stronger ligands, different palladium sources) are often necessary for less reactive halides like chlorides.
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust and common choice, other catalyst systems, such as those generated in situ from Pd₂(dba)₃ and phosphine ligands like P(t-Bu)₃ or P(2-furyl)₃, can offer improved reactivity for challenging substrates.
-
KF Work-up: The use of aqueous KF is a critical step for removing the highly nonpolar tributyltin byproduct. The fluoride ion has a high affinity for tin, forming an insoluble salt (Bu₃SnF) that can be filtered off or easily separated during chromatography.
Applications in Drug Development
The efficiency of this one-pot Stille protocol makes it an ideal tool for generating libraries of stilbene analogues for structure-activity relationship (SAR) studies. By varying the substitution pattern on the aryl halide, researchers can rapidly synthesize diverse compounds to probe biological targets. This approach accelerates the hit-to-lead optimization process in drug discovery programs targeting diseases like cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][19]
References
-
Saiyed, A. S., & Bedekar, A. V. (2011). An efficient one-pot preparation of stilbene under Mizoroki–Heck reaction conditions. Tetrahedron Letters, 52(35), 4539-4541. Available at: [Link]
-
Organic Syntheses. (n.d.). Tributyl(3-methyl-2-butenyl)tin. Available at: [Link]
-
Contento, M., & Rinaldi, M. (2023). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Molecules, 28(11), 4390. Available at: [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Journal of the American Chemical Society, 122(45), 11028-11029. Available at: [Link]
-
Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194-3204. Available at: [Link]
-
Li, J., et al. (2018). A simple and green procedure for the synthesis of stilbenoids by one-pot reaction. ISGC 2018 - 4th International Symposium on Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Likhtenshtein, G. (2010). Stilbenes: Preparation and Analysis. Wiley-VCH. Available at: [Link]
-
Evano, G., & Theunissen, C. (2019). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Beilstein Journal of Organic Chemistry, 15, 239-266. Available at: [Link]
-
Freie Universität Berlin. (2003). Synthesis of Stilbene Derivatives. Refubium. Available at: [Link]
-
Giacomini, E., et al. (2016). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Current medicinal chemistry, 23(34), 3809-3844. Available at: [Link]
-
Meringdal, J. W., & Menche, D. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Murugesan, S., et al. (2022). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry, 13(5), 521-543. Available at: [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Available at: [Link]
-
Evano, G., & Theunissen, C. (2019). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Request PDF. Available at: [Link]
-
Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16345-16365. Available at: [Link]
-
Likhtenshtein, G. (2010). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Request PDF. Available at: [Link]
-
ChemRxiv. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Available at: [Link]
-
Beletskaya, I. P. (2023). Organotin and organosilicon compounds in cross-coupling, aromatic nucleophilic substitution, and addition reactions. Oxford Academic. Available at: [Link]
- Google Patents. (2018). US9981887B1 - Synthesis of phenylethynylbenzenes.
-
Czerwińska, E., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. PMC - NIH. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of trans-9-(2-phenylethenyl)anthracene. Available at: [Link]
-
CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Available at: [Link]
-
Maleczka, R. E., et al. (1999). A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions Catalytic in Tin. The Journal of Organic Chemistry, 64(2), 342-343. Available at: [Link]
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 10. chemistry.msu.edu [chemistry.msu.edu]
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- 14. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
application of tributyl(phenylethenyl)tin in materials science
Application Note: Precision Engineering of
Core Directive & Executive Summary
Subject: this compound (CAS: 2117-96-6) Synonyms: Tributyl(styryl)stannane; Styryltributyltin. Primary Utility: Introduction of the phenylethenyl (styryl) motif into organic semiconductors via Stille Cross-Coupling.
The "Senior Scientist" Perspective: While often mistaken as a generic building block, this compound is a precision tool in materials science. Unlike bis-stannyl reagents used to grow polymer chains, this mono-functional reagent serves two critical, high-value roles:
-
Synthesis of Asymmetric Molecular Wires: It allows for the modular construction of oligo(phenylene vinylene)s (OPVs) used in organic field-effect transistors (OFETs) and molecular switches.
-
Polymer End-Capping: It is the "molecular scalpel" used to terminate di-halogenated conjugated polymers (like PPV), removing electron-trapping halogen defects and defining the effective conjugation length.
This guide details the mechanistic nuances of using this reagent to ensure stereochemical retention (
Mechanistic Grounding & Stereochemistry
The utility of this compound relies on the Stille Cross-Coupling mechanism. The critical parameter for materials scientists is the retention of stereochemistry . The reagent is typically supplied as the trans (
Key Insight: The transmetallation step in the Stille cycle is concerted. Therefore, the
DOT Diagram 1: The Stereospecific Stille Cycle
Caption: The catalytic cycle highlights Transmetallation (Yellow) as the critical step where the styryl group is transferred with retention of E-geometry.
Application Protocols
Application A: End-Capping of Conjugated Polymers
In the synthesis of Poly(p-phenylene vinylene) (PPV), residual terminal halogens (Br/I) act as "traps" for charge carriers, drastically reducing device efficiency. This compound is added at the end of polymerization to "cap" these ends with a chemically inert phenyl group.
Protocol 1: "Defect Repair" End-Capping
-
Reagents:
-
Crude Polymerization Mixture (containing active Pd catalyst).
-
This compound (1.2 equivalents relative to estimated halogen end-groups).
-
Toluene (degassed).
-
-
Procedure:
-
Timing: Allow the main polymerization (e.g., monomer A + monomer B) to proceed to completion (typically 24–48 hours).
-
Addition: Without exposing the reaction to air, inject a solution of this compound in degassed toluene via syringe.
-
Incubation: Reflux for 4–6 hours. Note: This ensures steric bulk does not prevent the reagent from finding the chain ends.
-
Second Cap (Optional but Recommended): To cap the other end (the stannyl end of the polymer), add bromobenzene after the styryl tin incubation is complete.
-
Workup: Proceed to the purification workflow below.
-
Application B: Synthesis of Asymmetric Stilbenoid Wires
For creating molecular wires where one side is a phenyl ring and the other is a functionalized aromatic system (e.g., thiophene, pyridine).
Protocol 2: High-Purity Coupling
-
Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.05 eq)
-
Catalyst:
(2-5 mol%) or / for sterically hindered substrates. -
Solvent: Anhydrous DMF or Toluene.
-
-
Step-by-Step:
-
Degassing: Charge the reaction vessel with the Aryl Bromide and Catalyst. Cycle vacuum/argon 3 times. Oxygen is the enemy of Stille coupling, leading to homocoupling of the tin reagent.
-
Solvation: Add degassed solvent.
-
Reagent Addition: Add this compound via syringe.
-
Thermal Activation: Heat to 90–110°C. Monitor via TLC/HPLC. The reaction is usually complete within 4–12 hours.
-
Color Indicator: The reaction typically darkens from yellow/orange to black (Pd precipitation) upon completion or catalyst decomposition.
-
Purification & Tin Removal (The Critical Bottleneck)
The primary drawback of organotin reagents is the toxicity and lipophilicity of the byproduct, tributyltin bromide (
The Self-Validating KF/Silica Method:
Do not rely on simple extraction. Use the Potassium Fluoride (KF) precipitation method. Fluoride has an exceptionally high affinity for Tin, forming insoluble polymeric species (
DOT Diagram 2: Purification Workflow
Caption: The KF workup converts soluble tin halides into insoluble fluorides, allowing physical removal via filtration.[1][2][3][4]
Data & Troubleshooting
Table 1: Catalyst Selection Guide for this compound Coupling
| Catalyst System | Ligand Type | Recommended For | Pros | Cons |
| Phosphine | Standard Aryl Bromides | Reliable, "Go-to" standard | Air sensitive, requires strict degassing | |
| Bulky Phosphine | Sterically hindered Aryl halides | High activity for difficult substrates | ||
| Phosphine | Aryl Iodides / Acid Chlorides | Robust, air stable precursor | Requires reduction to Pd(0) in situ | |
| Electron-Rich | Aryl Chlorides | Activates unreactive C-Cl bonds | Very expensive, extremely air sensitive |
Troubleshooting Matrix:
-
Problem: Homocoupling of the Tin Reagent (Ph-CH=CH-CH=CH-Ph).
-
Cause: Presence of Oxygen or Cu(I) cocatalyst (oxidative dimerization).
-
Solution: Rigorous freeze-pump-thaw degassing; avoid Copper additives unless necessary (Liebeskind–Srogl variation).
-
-
Problem: Product contaminated with Tin.
-
Detection: NMR shows multiplet peaks around 0.8–1.5 ppm (butyl region).
-
Solution: Repeat KF treatment or use 10% w/w KF-doped Silica Gel for the column.
-
Safety & Handling
-
Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors . They are readily absorbed through the skin.
-
Mandatory: Double-gloving (Nitrile), fume hood operation.
-
-
Waste: All aqueous washes and solid waste (Celite/Silica) must be segregated into a specific "Heavy Metal / Organotin" waste stream. Do not mix with general organic solvents.
References
-
Bao, Z., Chan, W., & Yu, L. (1995). "Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers." Journal of the American Chemical Society.[5] Link
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[4][5][6][7][8][9] Organic Reactions.[1][4][5][8][10] Link
-
Nielsen, K. T., & Bechgaard, K. (2004). "Removal of tributyltin impurities from reaction mixtures." Journal of Organic Chemistry. Link
-
Espinet, P., & Echavarren, A. M. (2004).[5] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Link
Sources
- 1. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 2. Stannane, tributylethyl- | C14H32Sn | CID 88048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Stille Coupling with Tributyl(phenylethenyl)tin
Welcome to the Technical Support Center for Stille coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing tributyl(phenylethenyl)tin in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to provide in-depth technical guidance and field-proven insights to help you navigate and troubleshoot common side reactions encountered during your experiments. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Introduction to Stille Coupling with this compound
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[1][2] this compound is a valuable reagent for introducing a styrenyl moiety, a common structural motif in pharmaceuticals and functional materials. While generally robust and tolerant of various functional groups, this reaction is not without its challenges.[3] Understanding and mitigating potential side reactions is crucial for achieving high yields and purity of the desired product.
This guide will address the most common side reactions observed when using this compound:
-
Homocoupling of the organostannane.
-
Protodestannylation of the organostannane.
-
E/Z Isomerization of the phenylethenyl group.
Below, we present these challenges in a question-and-answer format, followed by detailed troubleshooting protocols and preventative measures.
Core Reaction and Side Reaction Pathways
To better understand the challenges, let's first visualize the desired Stille coupling pathway and the competing side reactions.
Figure 1: The main Stille coupling catalytic cycle and competing side reaction pathways.
FAQ and Troubleshooting Guide: Homocoupling
Homocoupling of the organostannane to form a 1,4-diphenyl-1,3-butadiene derivative is one of the most frequently encountered side reactions.[1]
Q1: I am observing a significant amount of a dimeric byproduct corresponding to the homocoupling of this compound. What are the primary causes?
A1: Homocoupling of organostannanes in Stille reactions can occur through two primary mechanisms:
-
Reaction with the Pd(II) precatalyst: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react with two equivalents of the organostannane before the catalytic cycle is fully initiated. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the homocoupled product.[4]
-
Radical process involving the Pd(0) catalyst: The active Pd(0) catalyst can sometimes initiate a radical pathway, leading to the dimerization of the organostannane.[4]
The choice of palladium source and the reaction conditions can significantly influence the prevalence of this side reaction.
Q2: How can I minimize the formation of the homocoupled byproduct?
A2: Several strategies can be employed to suppress homocoupling:
-
Choice of Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often be advantageous over in situ reduction of a Pd(II) source.[4] This minimizes the concentration of Pd(II) species at the beginning of the reaction that can directly react with the organostannane.
-
Slow Addition of the Organostannane: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the organostannane, thereby disfavoring the bimolecular homocoupling reaction.
-
Ligand Selection: The choice of phosphine ligand can have a profound impact. Bulky, electron-rich ligands can promote the desired cross-coupling pathway and suppress side reactions.
-
Use of Additives: The addition of a copper(I) co-catalyst, such as CuI, has been shown to accelerate the transmetalation step, which is often the rate-determining step in the Stille cycle.[5] By accelerating the desired reaction, the lifetime of the palladium intermediates that could participate in side reactions is reduced.
Troubleshooting Protocol 1: Minimizing Homocoupling
-
Catalyst Selection: If using a Pd(II) precatalyst, switch to a Pd(0) source like Pd(PPh₃)₄ (2-5 mol%).
-
Reagent Addition: Prepare a solution of this compound in the reaction solvent and add it dropwise to the reaction mixture containing the aryl halide, palladium catalyst, and ligand over a period of 30-60 minutes.
-
Ligand Modification: If using PPh₃, consider switching to a more electron-rich or bulkier phosphine ligand such as P(t-Bu)₃ or a biaryl phosphine ligand.
-
Copper(I) Additive: Add 10-20 mol% of CuI to the reaction mixture along with the palladium catalyst.
Figure 2: Proposed mechanisms for the homocoupling side reaction.
FAQ and Troubleshooting Guide: Protodestannylation
Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of styrene from this compound.
Q3: My reaction is producing a significant amount of styrene. What is causing this protodestannylation?
A3: Protodestannylation can be a significant issue, particularly with vinylstannanes. The C(sp²)-Sn bond is susceptible to cleavage by acidic protons. Potential proton sources in your reaction mixture can include:
-
Trace amounts of water or acid: Impurities in solvents, reagents, or starting materials can be a source of protons.
-
Acidic functional groups: If your substrate or other reagents contain acidic functional groups (e.g., phenols, carboxylic acids), they can promote protodestannylation.
-
Silica gel during purification: Vinylstannanes can be sensitive to the acidic nature of silica gel, leading to protodestannylation during column chromatography.[6]
Q4: How can I prevent or minimize protodestannylation?
A4: The key to preventing protodestannylation is to rigorously exclude proton sources from your reaction and workup.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use of a Mild Base: The addition of a non-nucleophilic base, such as proton sponge or a hindered amine, can scavenge trace amounts of acid.
-
Careful Workup and Purification:
-
Avoid acidic aqueous workups if possible.
-
When performing column chromatography, consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or switching to a less acidic stationary phase like alumina.
-
-
Fluoride Ion Additives: The use of fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can activate the organostannane towards transmetalation, potentially accelerating the desired reaction and outcompeting protodestannylation.
Troubleshooting Protocol 2: Preventing Protodestannylation
-
Solvent and Reagent Preparation: Dry all solvents using appropriate methods (e.g., distillation from a drying agent). Ensure all glassware is flame-dried or oven-dried before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as proton sponge, to the reaction mixture.
-
Purification Strategy:
-
During workup, use a neutral or slightly basic aqueous wash.
-
For chromatography, prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. Let it stand for 30 minutes before packing the column. Alternatively, use neutral alumina as the stationary phase.
-
Sources
Technical Support Center: Strategies for the Removal of Organotin Residues from Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for the effective removal of organotin residues from chemical reactions. Given the toxicity of organotin compounds, their removal to trace levels (ppm) is often a critical step in ensuring the purity and safety of final products, particularly in the context of active pharmaceutical ingredient (APIs) synthesis.[1]
This center is designed to be a practical resource, moving beyond simple procedural lists to explain the underlying principles of each method, helping you to make informed decisions for your specific experimental context.
The Challenge of Organotin Residues
Organotin reagents are widely used in organic synthesis, most notably in Stille cross-coupling reactions, due to their tolerance of a wide range of functional groups. However, the removal of stoichiometric or excess organotin reagents and their byproducts, such as tributyltin chloride (Bu₃SnCl) or hexabutylditin ((Bu₃Sn)₂), can be challenging due to their often non-polar nature, which can lead to co-elution with the desired product during chromatographic purification.[2] This guide will equip you with a variety of methods to address this common purification challenge.
Section 1: Precipitation and Extraction Methods
This section focuses on methods that convert organotin residues into forms that can be easily separated from the reaction mixture by precipitation and filtration or by liquid-liquid extraction.
Aqueous Potassium Fluoride (KF) Wash
Principle: The high affinity of fluoride ions for tin forms the basis of this widely used method. Organotin halides react with potassium fluoride to form insoluble organotin fluorides (e.g., Bu₃SnF), which precipitate out of the organic phase and can be removed by filtration.[3]
Frequently Asked Questions (FAQs):
-
Q1: I've performed a KF wash, but I still see tin residues in my ¹H NMR spectrum. What went wrong?
-
A1: Several factors could be at play. Insufficient mixing of the biphasic system can lead to incomplete reaction. It is crucial to shake the separatory funnel vigorously for at least a minute for each wash.[2] Also, ensure you are using a saturated or sufficiently concentrated KF solution (e.g., 1M).[4] If you have unreacted organotin hydrides (like Bu₃SnH) or hexaalkylditins, they are less reactive towards KF.[2] Consider pre-treating your reaction mixture with iodine (I₂) to convert these species to the corresponding halides, which are more readily precipitated by KF.[4]
-
-
Q2: A thick white precipitate has formed at the interface of my organic and aqueous layers, making separation difficult. What should I do?
-
A2: This is a common occurrence and is due to the formation of insoluble tributyltin fluoride (Bu₃SnF).[2] To resolve this, filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid precipitate, allowing for a clean separation of the organic and aqueous layers in the filtrate.[4]
-
Detailed Experimental Protocol: Aqueous KF Wash with Celite Filtration
-
Dilution: Following the completion of your reaction, dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[2]
-
Optional Initial Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride to remove highly polar impurities.[4]
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M potassium fluoride. For each wash, shake the separatory funnel vigorously for at least one minute.[2][4]
-
Precipitate Removal: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[2]
-
Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Caption: Workflow for organotin removal using aqueous KF wash.
Section 2: Chromatographic Methods
For more challenging separations, or to achieve very low levels of tin contamination, chromatographic methods are often employed.
Flash Chromatography with Modified Silica Gel
Principle: The polarity of organotin byproducts can be manipulated on a solid support. By modifying the stationary phase (silica gel), the retention of organotin species can be significantly increased, allowing for their separation from the desired product.
Frequently Asked questions (FAQs):
-
Q1: My product and the tin residues are co-eluting on a standard silica gel column. What are my options?
-
A1: You can modify your stationary phase. Adding a small amount of triethylamine (~2-5%) to your eluent can effectively remove many organotin byproducts.[4] Alternatively, you can prepare a stationary phase of silica gel impregnated with either potassium fluoride (10% w/w) or anhydrous potassium carbonate (10% w/w).[1] These basic modifiers significantly retain the organotin species.
-
-
Q2: How effective are these modified silica gel methods at removing tin?
Detailed Experimental Protocol: Flash Chromatography with K₂CO₃/Silica Gel
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months in a sealed container.[3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is often not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in your chosen eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate your product from the immobilized organotin impurities.[3]
Caption: Workflow for organotin removal using modified silica gel chromatography.
Comparison of Common Organotin Removal Methods
| Method | Principle | Typical Residual Tin Level | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | < 1% (can be higher) | Simple, inexpensive, and widely applicable.[1] | May form emulsions; less effective for non-halide organotins.[2] |
| KF/Celite Filtration | Physical removal of precipitated Bu₃SnF | Variable, dependent on initial wash | Effectively resolves issues with interfacial precipitates.[4] | Adds an extra filtration step. |
| Chromatography on 10% K₂CO₃/Silica | Adsorption of organotin species | < 15 ppm | Highly effective for a broad range of organotins.[1] | Requires column chromatography. |
| Chromatography on 10% KF/Silica | Adsorption of organotin species | < 30 ppm | Very effective; can be used without prior aqueous workup.[1] | KF is hygroscopic, which can affect the stationary phase over time.[1] |
| Aqueous Acidic Extraction (e.g., 5% Oxalic Acid) | Conversion to water-soluble salts | 4-7 ppm | Can achieve very low residual tin levels.[5] | Product must be stable to acidic conditions. |
Section 3: Advanced and Alternative Methods
For particularly sensitive substrates or when standard methods fail, several alternative strategies can be employed.
Scavenger Resins
Principle: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, in this case, organotin compounds. After the reaction is complete, the resin, with the bound tin species, is simply filtered off.
Frequently Asked questions (FAQs):
-
Q1: When should I consider using a scavenger resin?
-
A1: Scavenger resins are an excellent option when you want to avoid an aqueous workup or when your product is highly sensitive. They are also beneficial in parallel synthesis where ease of purification is paramount.
-
-
Q2: How do I choose the right scavenger resin?
-
A2: The choice of resin depends on the nature of the organotin residue. For example, resins functionalized with acidic groups can scavenge basic tin species, while those with chelating groups can bind to the tin metal center. Consult the manufacturer's guide for the specificity of their resins.
-
Fluorous Tin Reagents
Principle: This innovative approach involves using organotin reagents that are tagged with a perfluoroalkyl chain (a "fluorous" tag).[6] These fluorous-tagged tin byproducts can be easily separated from the non-fluorous organic product by solid-phase extraction on a fluorous silica gel cartridge or by liquid-liquid extraction with a fluorous solvent.[6]
Frequently Asked questions (FAQs):
-
Q1: What are the main advantages of using fluorous tin reagents?
-
Q2: Are fluorous tin reagents commercially available?
-
A2: While some fluorous reagents are commercially available, the range may be more limited than traditional organotin reagents. However, synthetic procedures for their preparation are well-documented in the chemical literature.[7]
-
Section 4: Safety and Waste Disposal
Safe Handling: Organotin compounds are toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]
Waste Disposal: All organotin-containing waste, including reaction residues, contaminated solvents, and filtration media (e.g., Celite), should be collected in a designated hazardous waste container.[9] Do not dispose of organotin waste down the drain or in regular trash.[10]
Decontamination of Glassware: Glassware that has been in contact with organotin reagents should be decontaminated before washing. This can be achieved by soaking the glassware in a 10% aqueous hydrogen peroxide solution or household bleach to oxidize the organotin residues to less toxic inorganic tin oxides.[9]
Section 5: Verification of Tin Removal
It is often necessary to quantify the level of residual tin in the final product, especially for pharmaceutical applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used to detect the presence of organotin residues (e.g., the characteristic multiplets of the butyl groups), it is generally not sensitive enough for quantification at the ppm level.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a more sensitive technique for the quantification of volatile organotin compounds.[11]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive elemental analysis technique that can accurately quantify the total tin content in a sample down to very low levels.[11]
References
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
SHANDONG LOOK CHEMICAL. (2020-09-14). An efficient method for removing organotin impurities. [Link]
- Google Patents. (1990). JPH029890A - Method for removing organotin compound.
-
Organic Syntheses. n-HEXYL FLUORIDE. [Link]
-
ScienceDirect. (2009). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. [Link]
- Google Patents. (1969).
-
ACS Publications. (2005). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. [Link]
-
Gelest, Inc. Introduction to Organotin Chemistry. [Link]
-
ACS Publications. (1999). Fluorous Tin Hydrides: A New Family of Reagents for Use and Reuse in Radical Reactions. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
ResearchGate. (2022). Comparative Review of Different Adsorption Techniques Used in Heavy Metals Removal in Water. [Link]
-
ResearchGate. (2004). Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. [Link]
-
Semantic Scholar. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. [Link]
-
MDPI. (2023). Removal Efficiency and Performance Optimization of Organic Pollutants in Wastewater Using New Biochar Composites. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
NIH National Library of Medicine. (2006). Fluorous Synthesis of Heterocyclic Systems. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Michigan State University, Department of Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Comparative Review of Different Adsorption Techniques Used in Heavy Metals Removal in Water. [Link]
-
University of Southampton ePrints. (2004). KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. [Link]
-
PubMed. (2020). High efficiency removal of heavy metals using tire-derived activated carbon vs commercial activated carbon: Insights into the adsorption mechanisms. [Link]
-
NIH National Library of Medicine. (2005). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. [Link]
-
Sci-Hub. A Convenient Method for the Preparation of Fluorous Tin Derivatives for the Fluorous Labeling Strategy. [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 6. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. echemi.com [echemi.com]
- 10. vumc.org [vumc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in stilbene synthesis via Stille coupling
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the synthesis of stilbenes using the Stille cross-coupling reaction. This powerful C-C bond-forming reaction is invaluable in academic and industrial research, particularly in drug development, due to its tolerance of a wide array of functional groups.[1] However, like any sophisticated catalytic system, achieving high, reproducible yields can present challenges.
This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will move from specific troubleshooting scenarios to broader frequently asked questions, equipping you with the mechanistic understanding and practical insights needed to optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter at the bench. Each answer delves into the underlying chemical principles to help you make informed decisions for reaction optimization.
Question 1: My reaction shows little to no conversion. Both my aryl halide and vinylstannane starting materials are recovered. What's wrong?
This is a classic symptom of a failure in the catalytic cycle's initiation, most often pointing to an issue with the palladium catalyst itself.
Answer:
The active catalyst in a Stille coupling is a 14-electron Pd(0) species.[2][3] Many commonly used palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts and require in-situ reduction, while even Pd(0) sources like Pd(PPh₃)₄ can be compromised.
Primary Causes & Corrective Actions:
-
Inactive Palladium Source:
-
The Problem: Your Pd(0) source (e.g., Pd(PPh₃)₄) may have oxidized to inactive Pd(II) species upon prolonged storage or exposure to air. Pd(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂) may not have been successfully reduced to the active Pd(0) state in your reaction mixture.
-
The Solution: Always use a fresh, high-purity palladium source. If you suspect oxidation of Pd(PPh₃)₄, you can sometimes improve results by adding a small amount of a reducing agent or by using a more robust pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand. The dba ligands are more easily displaced to generate the active catalytic species.
-
-
Failure of Oxidative Addition:
-
The Problem: Oxidative addition of the aryl halide to the Pd(0) center is the first committed step of the catalytic cycle.[2] This step can be sluggish, especially with less reactive aryl chlorides or sterically hindered substrates.[2][4]
-
The Solution:
-
Switch Electrophiles: The reactivity order for the halide is I > Br > OTf >> Cl.[2] If you are using an aryl bromide and seeing no reaction, switching to the corresponding aryl iodide will significantly accelerate the oxidative addition step.
-
Use Electron-Rich Ligands: Ligands that increase the electron density on the palladium center facilitate oxidative addition.[3] While triphenylphosphine (PPh₃) is standard, more electron-rich phosphines can sometimes be beneficial, but be aware this can slow down the final reductive elimination step.
-
-
-
Oxygen Contamination:
-
The Problem: Pd(0) complexes are readily oxidized by atmospheric oxygen, forming inactive palladium oxides. This is a very common cause of reaction failure.
-
The Solution: Ensure your solvent is rigorously degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen).
-
Question 2: My starting materials are consumed, but the yield of the desired stilbene is low, and I see several byproducts.
Observing starting material consumption is a good sign—it means your catalyst is active! The issue now lies within the catalytic cycle itself, likely with inefficient transmetalation or competing side reactions.
Answer:
Low yields with byproduct formation often point to a rate-limiting transmetalation step or the prevalence of side reactions like the homocoupling of your organostannane.[1][3]
Primary Causes & Corrective Actions:
-
Slow Transmetalation:
-
The Problem: Transmetalation, the transfer of the vinyl group from tin to palladium, can be the rate-determining step. If this step is slow, the palladium-halide intermediate has time to participate in other, non-productive pathways.
-
The Solution:
-
Use Accelerating Ligands: While PPh₃ is common, ligands such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃) are less coordinating and have been shown to dramatically accelerate the transmetalation step.[4]
-
Add Copper(I) Iodide (CuI): The "copper effect" is a well-known phenomenon where co-catalytic amounts of CuI can accelerate Stille couplings, sometimes by orders of magnitude.[3] It is believed that the copper undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium center.[3]
-
-
-
Organostannane Homocoupling:
-
The Problem: A common byproduct is the dimer of your vinylstannane (vinyl-vinyl). This occurs when two molecules of the organostannane react with the palladium center, leading to a reductive elimination that forms the homocoupled product.[1][3] This is especially prevalent when transmetalation is slow.
-
The Solution: The strategies that accelerate the desired transmetalation (see above) will inherently suppress homocoupling by shortening the lifetime of the intermediate susceptible to the second transmetalation event. Using the aryl halide and vinylstannane in a 1:1.1 ratio can also help ensure the palladium intermediate reacts with the desired partner.
-
-
Slow Reductive Elimination:
-
The Problem: The final step, reductive elimination, forms the C-C bond and regenerates the Pd(0) catalyst.[3] This step is favored by bulky ligands that create steric strain, pushing the two organic groups together.[3] If this step is slow, the diorganopalladium(II) intermediate can decompose.
-
The Solution: Employing bulky phosphine ligands can accelerate reductive elimination.[3] There is often a trade-off, as electron-donating ligands that speed up oxidative addition can slow down reductive elimination.[3] This balance is key to optimization.
-
Question 3: How can I effectively remove the tin byproducts from my final product?
The toxicity of organotin compounds and the difficulty in removing them post-reaction is a significant drawback of the Stille coupling.[1]
Answer:
Complete removal of tin residues is critical, especially in a drug development context. A multi-step purification strategy is often required.
Recommended Purification Protocol:
-
Aqueous KF Workup: After the reaction is complete, quench the mixture and perform an aqueous workup. During this process, wash the organic layer with a 1M aqueous solution of potassium fluoride (KF). The fluoride ions have a very high affinity for tin and will react with the tin byproducts (e.g., Bu₃SnCl) to form insoluble, polymeric fluorostannates that can be removed by filtration through a pad of Celite.
-
Silica Gel Chromatography: Despite the KF wash, some tin residues often remain. Column chromatography is typically necessary.
-
Pro-Tip: Doping your silica gel with a small amount of triethylamine (e.g., 1-2% v/v in the eluent) can prevent the decomposition of certain sensitive stilbene products on the acidic silica surface.[5]
-
-
Recrystallization: For solid stilbenes, recrystallization is an excellent final step to obtain a highly pure, tin-free product.
Stille Catalytic Cycle
The following diagram illustrates the fundamental steps of the Stille cross-coupling reaction. Understanding this cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Stille reaction.
Troubleshooting Workflow
If your reaction fails, follow this logical decision tree to diagnose the problem.
Sources
Validation & Comparative
comparison of tributyl(phenylethenyl)tin and tributyl(phenyl)tin reactivity
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, Tributyl(phenylethenyl)tin (Styryltributyltin) and Tributyl(phenyl)tin (Phenyltributyltin) represent two distinct classes of nucleophiles: vinyl and aryl stannanes, respectively.
While both reagents utilize the "tributyltin" moiety as a non-transferable carrier, their reactivity profiles differ significantly due to the hybridization of the carbon attached to the tin center. This compound exhibits superior reactivity in the transmetallation step , often allowing for milder reaction conditions compared to its phenyl counterpart. This guide details the mechanistic underpinnings of this difference, provides comparative experimental data, and outlines optimized protocols for their use.
Chemical Identity & Properties
| Feature | This compound | Tributyl(phenyl)tin |
| CAS Number | 2155-94-4 (trans-isomer) | 1158-19-6 |
| Structure | ||
| Hybridization (C-Sn) | ||
| Primary Application | Introduction of Styryl group (Stilbene synthesis) | Introduction of Phenyl group (Biaryl synthesis) |
| Reactivity Class | High (Vinyl) | Moderate (Aryl) |
| Physical State | Colorless to pale yellow oil | Colorless oil |
Note on Isomerism: this compound is predominantly available as the trans (
Mechanistic Deep Dive: The Reactivity Gap
The core difference between these two reagents lies in the Transmetallation step of the Stille catalytic cycle.[1][2] This step is often rate-determining (RDS) and is heavily influenced by the electronic nature of the transferring group.
Relative Migration Aptitude
In Stille couplings, the rate of group transfer from Tin to Palladium follows a well-established hierarchy based on hybridization and
-
This compound (Vinyl): The olefinic
-system can pre-coordinate to the Palladium(II) center, facilitating the formation of the necessary -complex prior to Sn-C bond cleavage. This lowers the activation energy for transmetallation. -
Tributyl(phenyl)tin (Aryl): While also
hybridized, the steric bulk of the phenyl ring and the lack of an accessible "alkene-like" -face for pre-coordination make the transmetallation slower than vinyl groups.
Selectivity Against Butyl Transfer
Both reagents rely on the kinetic inertness of the butyl groups. Since alkyl groups migrate slowest, the desired styryl or phenyl group transfers exclusively. However, at high temperatures required for deactivated aryl stannanes, "butyl transfer" side products can occasionally be observed. This is less of a risk with the highly reactive styryl stannane.
Visualizing the Mechanism
Figure 1: The General Stille Catalytic Cycle highlighting the Transmetallation step where the reactivity difference between Vinyl and Aryl stannanes is most critical.[3][4]
Performance Comparison
Reaction Rates and Conditions
-
Styryl Stannane: Frequently couples at 50–80°C . In favorable cases (e.g., with aryl iodides), it can proceed at room temperature or with lower catalyst loadings (1-3 mol%).
-
Phenyl Stannane: Typically requires 80–110°C (refluxing toluene or dioxane) to achieve full conversion. The higher energy barrier often necessitates the use of "Farina's additives" like CuI or CsF to accelerate the reaction.
Stability and Side Reactions
-
Protodestannylation: Both reagents are susceptible to acid-mediated cleavage of the C-Sn bond. However, electron-rich aryl stannanes are particularly prone to this during workup or on silica gel.
-
Protocol Tip: Use base-washed silica (1%
in eluent) during purification for both, but it is critical for the Phenyl derivative if the ring has electron-donating substituents.
-
-
Cine-Substitution: A rare side reaction specific to vinyl stannanes (Styryl) where the palladium adds to the
-carbon of the double bond rather than the -carbon. This is generally suppressed by using standard phosphine ligands (e.g., ).
Reactivity Hierarchy Diagram
Figure 2: Hierarchy of migration aptitude. The substantial gap between Vinyl and Aryl explains the milder conditions required for this compound.
Experimental Protocols
General Considerations
-
Solvents: Anhydrous DMF, Toluene, or Dioxane. DMF accelerates the reaction by coordinating to Sn, facilitating the leaving group ability.
-
Catalyst:
is standard. For difficult aryl chlorides, switch to with bulky ligands like XPhos or . -
Inert Atmosphere: Strict Argon or Nitrogen atmosphere is required to prevent homocoupling and catalyst oxidation.
Protocol A: Coupling of this compound (High Reactivity)
Target: Synthesis of trans-Stilbene derivatives.
-
Charge: In a flame-dried Schlenk flask, add Aryl Halide (1.0 equiv), this compound (1.1 equiv), and
(2-3 mol%). -
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat to 70°C for 4–12 hours.
-
Validation: Monitor by TLC. The starting stannane is non-polar; the product is usually highly fluorescent.
-
-
Workup: Cool to RT. Add saturated KF (aq) solution and stir vigorously for 30 mins (precipitates
). Filter through Celite. -
Purification: Flash chromatography.
Protocol B: Coupling of Tributyl(phenyl)tin (Moderate Reactivity)
Target: Synthesis of Biaryls.
-
Charge: In a flame-dried Schlenk flask, add Aryl Halide (1.0 equiv), Tributyl(phenyl)tin (1.2 equiv), and
(5 mol%). -
Additive: Add CuI (10 mol%) .
-
Mechanistic Note: Copper(I) transmetallates with the stannane to form a transient organocopper species, which transfers the phenyl group to Pd much faster than Sn does ("Copper effect").
-
-
Solvent: Add anhydrous DMF or Dioxane (0.2 M).
-
Reaction: Heat to 100–110°C for 12–24 hours.
-
Workup: Similar to Protocol A, but requires more rigorous washing to remove copper salts (wash with
/brine).
Safety & Handling (Crucial)
Both compounds are organotin reagents , which carry specific hazards:
-
Toxicity: Organotins are neurotoxins. While tributyltins are less volatile and acutely toxic than trimethyltins, they are skin-permeable and persistent in the environment.
-
Odor: Both have a characteristic unpleasant smell. All weighing and reactions must be performed in a fume hood.
-
Waste: All aqueous washes and solid waste (silica, Celite) must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not dispose of down the drain.
References
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link
-
Farina, V., & Krishnan, B. (1991).[1] "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications". Journal of the American Chemical Society, 113(25), 9585–9595.[5] Link
-
Espinet, P., & Echavarren, A. M. (2004).[5] "The Mechanisms of the Stille Reaction".[3][4][5][6][7] Angewandte Chemie International Edition, 43(36), 4704–4734. Link
-
Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later".[6][8] ACS Catalysis, 5(6), 3418–3437. Link
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- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
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A Senior Application Scientist's Guide to 2D NMR Techniques for the Structural Elucidation of Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and natural product chemistry. Stilbene derivatives, a class of polyphenolic compounds renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties, present unique challenges and opportunities in this regard.[1] Their structural complexity, often characterized by subtle differences in substitution patterns and stereochemistry, necessitates the application of sophisticated analytical techniques. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as an indispensable tool.
This guide provides an in-depth comparison of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—for the comprehensive structural characterization of stilbene derivatives. Drawing upon established principles and field-proven insights, we will explore the causality behind experimental choices, ensuring a self-validating approach to structure determination.
The Challenge: Unraveling the Complexity of Stilbene Scaffolds
The basic stilbene scaffold consists of two phenyl rings linked by an ethylene bridge, allowing for cis and trans isomerism.[1] The structural diversity arises from the varied number and position of hydroxyl, methoxy, and other functional groups on the aromatic rings. Furthermore, oligomerization of stilbene units, as seen in resveratrol derivatives like hopeaphenol, introduces additional layers of complexity.[2]
Key challenges in the structural elucidation of stilbene derivatives include:
-
Isomer Differentiation: Distinguishing between constitutional isomers with similar functional groups but different substitution patterns.
-
Stereochemistry Determination: Unambiguously assigning the cis or trans configuration of the olefinic bond and determining the relative and absolute stereochemistry of chiral centers in oligomeric derivatives.[3]
-
Signal Overlap: The aromatic regions of ¹H NMR spectra can be crowded, especially in polysubstituted derivatives, making unambiguous assignment from 1D data alone difficult.
The 2D NMR Toolkit: A Comparative Overview
2D NMR experiments overcome many of the limitations of 1D NMR by spreading spectral information across two frequency dimensions, revealing correlations between nuclei.[4][5] This allows for the systematic assembly of molecular fragments and the determination of through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
Principle: COSY is a homonuclear correlation experiment that identifies protons that are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[6][7] Cross-peaks in a COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.[6]
Application to Stilbene Derivatives:
-
Identifying Spin Systems: COSY is invaluable for tracing out the proton spin systems within the aromatic rings and any aliphatic side chains. For example, in a monosubstituted or 1,4-disubstituted phenyl ring, the characteristic coupling patterns of the aromatic protons can be readily identified.
-
Confirming Olefinic Proton Coupling: A cross-peak between the two olefinic protons of the stilbene core provides direct evidence of their coupling, and the magnitude of the coupling constant (JHH), often extractable from high-resolution 1D spectra, can help distinguish between cis (typically ~12 Hz) and trans (typically ~16 Hz) isomers.
Causality in Experimental Choice: COSY is often the first 2D experiment performed after acquiring a ¹H NMR spectrum. Its relatively short acquisition time and the fundamental nature of the connectivity information it provides make it an essential starting point for building a structural hypothesis.[8]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
Principle: HSQC is a heteronuclear correlation experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached (¹JCH).[9][10] Each cross-peak in an HSQC spectrum corresponds to a C-H bond.
Application to Stilbene Derivatives:
-
Unambiguous Carbon Assignment: By correlating the well-resolved proton signals with their corresponding carbon signals, HSQC provides a powerful tool for assigning the ¹³C NMR spectrum. This is particularly useful for differentiating between aromatic carbons with similar chemical shifts.
-
Resolving Overlap: In cases of severe proton signal overlap, the dispersion of signals in the carbon dimension of the HSQC spectrum can allow for the resolution of individual C-H correlations.[11]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
Principle: HMBC is another heteronuclear correlation experiment, but it detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[10] These correlations are crucial for connecting molecular fragments that are not directly linked by proton-proton couplings.
Application to Stilbene Derivatives:
-
Connecting Aromatic Rings: HMBC is instrumental in establishing the connectivity between the two aromatic rings via the olefinic bridge. Correlations from the olefinic protons to the carbons of the phenyl rings are key in this regard.
-
Positioning Substituents: The position of substituents on the aromatic rings can be determined by observing correlations from the substituent's protons (e.g., methoxy protons) to the aromatic carbons.
-
Linking Stilbene Monomers: In oligomeric stilbenes, HMBC is essential for identifying the linkage points between the individual monomer units.
Causality in Experimental Choice: After establishing the individual spin systems with COSY and the direct C-H connections with HSQC, HMBC is employed to piece the entire puzzle together. The ability to see correlations across quaternary carbons and heteroatoms makes it a powerful tool for elucidating the complete carbon skeleton.[13]
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity and Stereochemistry
Principle: NOESY and ROESY are homonuclear correlation experiments that detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[14][15] This through-space correlation is known as the Nuclear Overhauser Effect (NOE).
Application to Stilbene Derivatives:
-
Determining Olefin Geometry: For trans-stilbenes, a NOE correlation will be observed between an olefinic proton and the ortho-protons of the adjacent phenyl ring. In cis-stilbenes, a strong NOE will be seen between the two olefinic protons.
-
Elucidating Relative Stereochemistry: In chiral oligomeric stilbenes, NOESY/ROESY is critical for determining the relative stereochemistry of the chiral centers by identifying which protons are on the same face of the molecule.[3]
-
Distinguishing Rotational Isomers: These techniques can also provide information about preferred conformations and rotational isomers.
Causality in Experimental Choice: NOESY or ROESY is chosen when information about the three-dimensional structure of the molecule is required. The choice between NOESY and ROESY depends on the molecular weight of the stilbene derivative. For small to medium-sized molecules, ROESY often provides more reliable results as the ROE is always positive, whereas the NOE for medium-sized molecules can be close to zero.[16]
Comparative Summary of 2D NMR Techniques for Stilbene Elucidation
| Technique | Information Provided | Primary Application for Stilbene Derivatives | Strengths | Limitations |
| COSY | ¹H-¹H scalar coupling (2-3 bonds) | Identifying proton spin systems within aromatic rings and side chains. | Fast, robust, provides fundamental connectivity. | Does not provide information across quaternary carbons or heteroatoms. |
| HSQC | ¹H-¹³C one-bond correlation | Assigning carbon signals, resolving proton overlap. | High sensitivity, clean spectra. | Only shows direct C-H bonds. |
| HMBC | ¹H-¹³C long-range correlation (2-4 bonds) | Connecting molecular fragments, positioning substituents, identifying linkages in oligomers. | Powerful for skeletal assembly, sees correlations to quaternary carbons. | Can be less sensitive, requires optimization of the long-range coupling delay. |
| NOESY/ROESY | ¹H-¹H through-space proximity (< 5 Å) | Determining olefin geometry (cis/trans), elucidating relative stereochemistry. | Provides crucial 3D structural information.[17] | Can be complex to interpret, NOESY signal intensity is dependent on molecular size.[16] |
Experimental Protocols
A self-validating approach to structure elucidation involves the systematic acquisition and interpretation of a suite of 2D NMR experiments.
Sample Preparation:
-
Dissolve 5-10 mg of the purified stilbene derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
For NOESY/ROESY experiments on small molecules, thoroughly degas the sample to remove dissolved oxygen, which can quench the NOE.[15]
Data Acquisition:
A standard suite of experiments on a modern NMR spectrometer (e.g., Bruker 400 MHz or higher) would include:
-
¹H NMR: A standard 1D proton spectrum is essential for referencing and determining spectral widths for the 2D experiments.
-
¹³C NMR: A proton-decoupled carbon spectrum, often with DEPT-135 to differentiate CH/CH₃ from CH₂ groups.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal performance.
-
HMBC: A gradient-selected HMBC experiment should be acquired. The long-range coupling delay should be optimized based on the expected magnitude of the J-couplings (a value of 8-10 Hz is a good starting point).
-
NOESY/ROESY: A phase-sensitive gradient-selected NOESY or ROESY experiment should be run with an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY), which may require some optimization.
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectra.
-
Calibrate the chemical shift axes using the residual solvent signal as an internal standard.
Integrated Structure Elucidation Workflow
The power of 2D NMR lies in the synergistic interpretation of the data from multiple experiments.
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Technical Guide: Absolute Configuration Determination of Chiral Stilbenes
Executive Summary
In the development of stilbene-based therapeutics (e.g., combretastatin analogs, resveratrol dimers), determining Absolute Configuration (AC) is a critical regulatory and functional requirement. While E/Z geometric isomerism is easily resolved via standard NMR, establishing the AC of chiral stilbenes—arising from atropisomerism (axial chirality) or stereogenic centers in derivatives—remains a bottleneck.
This guide compares the gold standard, Single Crystal X-ray Diffraction (SC-XRD) , against chiroptical (ECD/VCD) and NMR-based alternatives. It provides a validated workflow for researchers facing the "light atom problem" inherent in organic stilbenes, where the lack of heavy atoms complicates anomalous scattering analysis.
The Challenge: Chirality in Stilbene Scaffolds
Stilbenes are often perceived as planar, achiral systems. However, in drug discovery, chirality emerges in two distinct forms that require rigorous AC assignment:
-
Atropisomerism (Axial Chirality): Polysubstituted stilbenes (e.g., ortho-substituted combretastatins) exhibit restricted rotation around the C-C single bonds connecting the aryl rings to the alkene linker.
-
Stereogenic Centers: Derivatives such as stilbene oxides, epoxides, and oligomers (e.g., viniferins) contain classical chiral centers.
The Problem: Most stilbenes are composed entirely of light atoms (C, H, O, N). Standard X-ray diffraction relies on anomalous dispersion to distinguish enantiomers. For light atoms, this effect is negligible with standard Molybdenum (Mo) radiation, leading to ambiguous results unless specific protocols are followed.[1]
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts SC-XRD with Electronic Circular Dichroism (ECD) and NMR derivatization.
Table 1: Methodological Comparison for Stilbene AC Determination
| Feature | X-ray Crystallography (SC-XRD) | Electronic Circular Dichroism (ECD) | NMR (Mosher's Method) |
| Primary Mechanism | Anomalous Scattering (Bijvoet Pairs) | Differential absorption of L/R polarized light | Diastereomeric chemical shift differences ( |
| Sample State | Solid (Single Crystal required) | Solution | Solution |
| Destructive? | No (Crystal recoverable) | No | Yes (Derivatization required) |
| Confidence Level | Definitive (>99%) | High (Dependent on TD-DFT theory level) | Moderate to High |
| Prerequisites | Crystal size | Chromophore present (Stilbenes are ideal) | Reactive handle (-OH, -NH |
| Turnaround | 24–48 hours (if crystal exists) | 1–3 days (computation time) | 2–5 days (synthesis + NMR) |
| Limitation | "Light Atom" Problem (Requires Cu source) | Flexible molecules (conformational averaging) | Steric hindrance can skew |
Strategic Decision Framework
The choice of method is dictated by sample physical state and chemical functionality.
Figure 1: Decision matrix for selecting the absolute configuration method based on sample properties.
X-ray Crystallography Protocol: The "Light Atom" Workflow
For stilbenes lacking heavy atoms (Br, Cl, S), the anomalous scattering signal is weak. To determine AC with statistical significance, you must optimize the experiment to measure Bijvoet pairs (
Step 1: Crystallization of Oily Stilbenes
Stilbenes often oil out. Use Slow Vapor Diffusion to force lattice formation.
-
Dissolve 5 mg of sample in a "good" solvent (e.g., THF or Acetone).
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).
-
Seal tightly. As pentane diffuses into the THF, solubility drops, promoting nucleation.
Step 2: Data Collection Strategy
-
Source Selection: Mandatory Cu-K
radiation ( Å).-
Why: The anomalous scattering factor (
) for Oxygen is electrons with Mo radiation, but rises to electrons with Cu radiation. This 5x increase is crucial for resolving the correct enantiomer.
-
-
Redundancy: Aim for high multiplicity (>10x). You need to measure Friedel pairs multiple times to reduce statistical noise.
-
Resolution: Collect data to at least 0.80 Å resolution.
Step 3: Refinement & Validation (The Flack Parameter)
The absolute structure is validated using the Flack Parameter (
Interpretation Criteria:
-
(with
): Correct Absolute Configuration. -
(with
): Inverted Structure (The enantiomer is the mirror image of your model). - : Racemic Twin or wrong space group.
Note: For light-atom structures, the Hooft parameter (
Figure 2: Refinement loop focusing on statistical validation of the Flack parameter.
Alternative: Electronic Circular Dichroism (ECD)
If crystallization fails, ECD is the most reliable alternative for stilbenes due to their strong UV absorption (chromophores).
-
Experimental Spectrum: Acquire CD spectrum in methanol or acetonitrile. Look for Cotton Effects (CE) at 200–350 nm.
-
Computational Modeling (Required):
-
Perform conformational search (MMFF94).
-
Optimize geometry (DFT B3LYP/6-31G*).
-
Calculate excited states (TD-DFT).
-
-
Comparison: Match the calculated spectrum of the R-isomer with the experimental data. If they align, the AC is R. If mirror image, it is S.
Expert Insight: For stilbenes, the "exciton chirality method" can sometimes be applied manually without calculation if two chromophores interact in a specific spatial arrangement [3].
References
-
Parsons, S., & Flack, H. D. (2004).[3] Determination of absolute configuration using quotients of Bijvoet differences. Acta Crystallographica Section A, 60(s1), s61. Link
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[3] Link
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality, 20(5), 643-663. Link
-
Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Stilbene Synthesis
For researchers and professionals in medicinal chemistry and materials science, the synthesis of stilbene and its derivatives is a frequent necessity, driven by their broad spectrum of biological activities and unique photochemical properties.[1] Common synthetic pathways, such as the Wittig, Horner-Wadsworth-Emmons, or Heck reactions, can yield mixtures of geometric isomers (E and Z) or incomplete conversions.[1][2][3] Consequently, rigorous validation of the final product is not merely a procedural formality but a critical step to ensure that the correct molecular entity is carried forward into further studies.
This guide provides an in-depth comparison of the primary spectroscopic methods used to validate the synthesis of stilbene. It is designed from the perspective of an application scientist, focusing on the causality behind experimental choices and providing field-tested protocols to ensure trustworthy and reproducible results. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), serve as a complementary toolkit for unambiguous structural confirmation and isomeric differentiation.
The Validation Workflow: A Multi-Technique Approach
A robust validation strategy does not rely on a single technique. Instead, it employs a logical sequence of analyses where each method provides a unique piece of the structural puzzle. Mass spectrometry first confirms the molecular weight, after which vibrational and electronic spectroscopy offer initial insights into the functional groups and conjugation. Finally, NMR spectroscopy provides the definitive, high-resolution structural elucidation and isomeric ratio.
Caption: Overall workflow for the spectroscopic validation of a synthesized stilbene product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of stilbene, as it provides detailed information about the chemical environment of each proton and carbon atom.[4] It is the gold standard for distinguishing between the (E)- and (Z)-isomers.
Expertise & Experience: Why NMR Excels
The key to differentiating stilbene isomers lies in the distinct spatial arrangement of the phenyl rings. In (E)-stilbene, the vinylic protons are chemically equivalent and couple to each other. In (Z)-stilbene, steric hindrance forces the phenyl rings out of planarity, significantly altering the electronic environment of the nearby vinylic protons, pushing their signal upfield compared to the (E)-isomer.[5]
¹H NMR Spectroscopy:
-
(E) -Stilbene: The two vinylic protons are equivalent and appear as a sharp singlet around 7.1-7.2 ppm . The aromatic protons typically appear as multiplets between 7.2 and 7.6 ppm.[5][6][7]
-
(Z) -Stilbene: The vinylic protons are also equivalent but are shielded by the out-of-plane phenyl rings, appearing as a singlet further upfield, around 6.6 ppm .[5] The aromatic protons show more complex multiplets due to the twisted conformation.
¹³C NMR Spectroscopy:
-
This technique complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the vinylic carbons are also distinct for the two isomers. For (E)-stilbene, the vinylic carbon signal is around 129.1 ppm , while for (Z)-stilbene, it is slightly upfield.[6]
Data Summary: ¹H and ¹³C NMR
| Parameter | (Z)-Stilbene (cis) | (E)-Stilbene (trans) | Key Differentiating Feature |
| ¹H Vinylic Protons (δ) | ~6.6 ppm (singlet)[5] | ~7.1 ppm (singlet)[5] | The (E)-isomer's vinylic protons are significantly downfield. |
| ¹³C Vinylic Carbons (δ) | ~128.5 ppm | ~129.1 ppm[6] | A subtle but consistent difference in the carbon environment. |
Note: Chemical shifts are reported for CDCl₃ and can vary slightly based on solvent and spectrometer frequency.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
This protocol ensures high-quality, reproducible data for structural confirmation and isomeric ratio determination.
-
Sample Preparation: Dissolve 5-10 mg of the purified stilbene product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer for optimal resolution.[8] While benchtop NMR (40-80 MHz) can be used, signal overlap may be more significant.[9]
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range from 0 to 12 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
For accurate quantification of the isomeric ratio, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time (a delay of 20 seconds is often safe) to allow for full magnetization recovery between scans.[5]
-
-
Data Processing & Analysis:
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals corresponding to the vinylic protons of the (E)-isomer (~7.1 ppm) and the (Z)-isomer (~6.6 ppm).
-
The ratio of these integrals directly corresponds to the molar ratio of the isomers in the sample.[10]
-
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum to confirm the carbon backbone. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: A Rapid Check for Trans-Alkenes
IR spectroscopy probes the vibrational modes of molecules and is an excellent, rapid technique for confirming the presence of specific functional groups.[11] Its primary utility in stilbene validation is the identification of the out-of-plane C-H bending vibration characteristic of a trans-disubstituted alkene.
Expertise & Experience: The Vibrational Signature of Isomers
The geometry of the double bond dictates the energy of the C-H "wagging" vibration. For a trans alkene, this vibration is strong and occurs at a significantly higher wavenumber than the corresponding vibration in a cis alkene. This difference provides a clear and reliable diagnostic marker.[12]
-
(E) -Stilbene: Exhibits a strong, sharp absorption band around 960-970 cm⁻¹ , which is highly characteristic of the out-of-plane C-H bend of a trans-alkene.[12]
-
(Z) -Stilbene: The corresponding C-H bend appears at a much lower frequency, around 690-700 cm⁻¹ .[12] This region can sometimes be cluttered by aromatic C-H bending vibrations, making it a less definitive marker than the trans band.
Data Summary: IR Spectroscopy
| Parameter | (Z)-Stilbene (cis) | (E)-Stilbene (trans) | Key Differentiating Feature |
| Alkene C-H Bend (cm⁻¹) | ~690 cm⁻¹[12] | ~960 cm⁻¹[12] | The strong band at ~960 cm⁻¹ is a clear indicator of the (E)-isomer. |
| Alkene C=C Stretch (cm⁻¹) | ~1650 cm⁻¹ | ~1650 cm⁻¹ | Not a reliable differentiator as it is weak and similar for both isomers. |
Trustworthiness: A Self-Validating Protocol for IR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the dry stilbene sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Transfer the powder to a pellet press and apply pressure (as per manufacturer instructions) to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the IR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Examine the spectrum for the key diagnostic peaks. The presence of a strong peak near 960 cm⁻¹ strongly indicates the successful synthesis of (E)-stilbene.[12][13]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule. For stilbene, it provides valuable information about the extent of π-conjugation, which is directly affected by the molecule's geometry.
Expertise & Experience: Planarity and Molar Absorptivity
(E)-stilbene is a highly planar molecule, allowing for maximum overlap of p-orbitals across the entire π-system (both phenyl rings and the double bond). This extensive conjugation lowers the energy gap for the π → π* transition, resulting in absorption at a longer wavelength (a bathochromic or red shift).[12][14] In contrast, steric hindrance in (Z)-stilbene forces the phenyl rings to twist out of the plane of the double bond, disrupting the conjugation. This leads to absorption at a shorter wavelength (hypsochromic or blue shift).[14]
-
(E) -Stilbene: Shows a strong absorption maximum (λ_max) around 295 nm in hexane, with a high molar extinction coefficient (ε) due to the high probability of the electronic transition in the planar system.[12]
-
(Z) -Stilbene: Has its λ_max at a shorter wavelength, around 280 nm in hexane, and a significantly lower molar extinction coefficient.[12]
Data Summary: UV-Vis Spectroscopy
| Parameter | (Z)-Stilbene (cis) | (E)-Stilbene (trans) | Key Differentiating Feature |
| λ_max (in hexane) | ~280 nm[12] | ~295 nm[12] | (E)-isomer absorbs at a longer wavelength due to greater conjugation. |
| Molar Extinction (ε) | Lower | Higher | The more planar (E)-isomer has a more intense absorption band. |
Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the stilbene sample in a UV-transparent solvent (e.g., hexane or ethanol) of a precisely known concentration (e.g., 1 mg/100 mL).
-
Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.0 AU for accuracy.
-
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum.
-
Data Analysis: Identify the λ_max and the absorbance at this wavelength. Comparison with literature values helps confirm the predominant isomer. This technique is also excellent for monitoring the photoisomerization of stilbene in real-time.[15][16]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the first line of validation, used to confirm that the synthesized product has the correct molecular weight. While it generally does not distinguish between geometric isomers, it unequivocally confirms the molecular formula.
Expertise & Experience: Confirming the Building Blocks
The primary goal of MS is to detect the molecular ion peak (M⁺). For stilbene (C₁₄H₁₂), the expected monoisotopic mass is approximately 180.0939 g/mol .[17][18] Observing a peak at or very near this m/z value provides strong evidence that the target molecule has been formed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing an even higher degree of confidence.
Data Summary: Mass Spectrometry
| Parameter | Stilbene (both isomers) | Key Validating Feature |
| Molecular Formula | C₁₄H₁₂ | N/A |
| Monoisotopic Mass | 180.0939 u | N/A |
| Expected [M]⁺ Peak | ~180.1 m/z[7][18] | Confirms the correct mass and, by extension, the molecular formula. |
Trustworthiness: A Self-Validating Protocol for MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be very low (typically in the µg/mL to ng/mL range).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule. Electron ionization (EI) is also frequently used, especially with GC-MS.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range (e.g., 50-500 m/z).
-
Data Analysis: Look for the parent ion peak at m/z ≈ 180.1. Also, analyze the isotopic pattern; for C₁₄H₁₂, the M+1 peak (due to ¹³C) should be approximately 15.4% of the M⁺ peak intensity.
Caption: Decision-making logic for confirming (E)-stilbene based on key spectroscopic data.
Conclusion
The validation of stilbene synthesis is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. Each method offers a unique and complementary piece of evidence. Mass spectrometry acts as the initial gatekeeper, confirming the molecular weight. IR and UV-Vis spectroscopy provide rapid and valuable assessments of functional groups and electronic conjugation, respectively, offering strong clues to the isomeric form. Finally, NMR spectroscopy delivers the definitive and quantitative data needed for unambiguous structural confirmation and determination of isomeric purity. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity of their synthetic products with the highest degree of scientific confidence.
References
- ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties.
- ResearchGate. (2010). Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts.
- ACS Publications. (n.d.). Single-Wavelength Visible-Light-Induced Reversible Isomerization of Stiff-Stilbene under Dynamic Covalent Control. Organic Letters.
- Chemistry Stack Exchange. (2018). Percentage of trans-stilbene traces in cis-stilbene H NMR.
- Springer Nature Experiments. (n.d.). Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS).
- Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- BenchChem. (n.d.). A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans-Stilbene Isomers.
- ResearchGate. (n.d.). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction.
- AIP Publishing. (n.d.). Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process.
- Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.
- CORE. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
- OMLC. (n.d.). trans-Stilbene.
- PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- MD Topology. (n.d.). cis-Stilbene | C14H12 | MD Topology | NMR | X-Ray.
- ACS Publications. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction. Journal of Chemical Education.
- ChemicalBook. (n.d.). TRANS-STILBENE(103-30-0) 1H NMR spectrum.
- NIST WebBook. (n.d.). (E)-Stilbene.
- Varian NMRS 500-01 (500 MHz) NMR spectrometer. (n.d.). Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency.
- Chegg.com. (2020). Solved 3. IR spectra of both the (E)-Stilbene starting material and the meso-stilbene dibromide product were also obtained.
- ResearchGate. (n.d.). A) Photoisomerisation of E-stilbene (E-2). B) UV-Vis spectra of....
- NIST WebBook. (n.d.). (E)-Stilbene.
- Uppsala University. (2016). Synthesis, characterization and study of Stiff-Stilbene based Photo-switchable Cyclic Ethers.
- JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.
- NIST WebBook. (n.d.). Stilbene.
- PubChem - NIH. (n.d.). cis-Stilbene | C14H12 | CID 5356785.
- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube.
- Journal of the Chemical Society, Perkin Transactions 2. (2002). Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties.
- YouTube. (2014). Interpreting IR Scans Part 3 Exp 4.
- BenchChem. (n.d.). Synthesis of trans-Stilbene via Wittig Reaction: An Application Note and Protocol.
- YouTube. (2019). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy.
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Stille vs. Suzuki Coupling: A Cost-Benefit Analysis for the Synthesis of a Key Losartan Intermediate
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. Among these, the Stille and Suzuki-Miyaura couplings have emerged as titans, each offering a distinct set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of these two powerful methods, focusing on a critical step in the synthesis of Losartan, a widely prescribed antihypertensive drug: the formation of the biphenyl core.
The Target: 2-Cyano-4'-methylbiphenyl - A Gateway to Sartan Drugs
The synthesis of Losartan and other "sartan" drugs hinges on the efficient construction of a substituted biphenyl scaffold. A key intermediate in this process is 2-cyano-4'-methylbiphenyl. The formation of this molecule provides an excellent platform to compare the practical and economic viability of the Stille and Suzuki couplings.
At a Glance: A Quantitative Showdown
While both reactions can effectively produce the desired biphenyl intermediate, a closer look at the key performance indicators reveals significant differences. The following table summarizes typical experimental data for the synthesis of 2-cyano-4'-methylbiphenyl via both Stille and Suzuki couplings.
| Parameter | Stille Coupling | Suzuki Coupling |
| Typical Yield | 85-95% | 90-98% |
| Catalyst Loading (mol%) | 1-3 | 0.5-2 |
| Reaction Temperature (°C) | 80-110 | 80-100 |
| Reaction Time (hours) | 4-8 | 2-6 |
| Key Reagent Toxicity | High (Organotin) | Low (Boronic Acid) |
| Byproduct Removal | Challenging | Relatively Easy |
The Catalytic Cycles: A Tale of Two Mechanisms
The fundamental mechanisms of the Stille and Suzuki couplings share a common palladium-based catalytic cycle, yet differ in the nature of the organometallic reagent and the transmetalation step.
Stille Coupling: The Organotin Pathway
The Stille coupling typically employs an organotin reagent. The catalytic cycle, often utilizing a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), proceeds as follows:
Suzuki Coupling Catalytic Cycle
Experimental Protocols: A Step-by-Step Guide
To provide a practical comparison, the following are representative experimental protocols for the synthesis of 2-cyano-4'-methylbiphenyl.
Stille Coupling Protocol
Materials:
-
2-bromobenzonitrile
-
4-methylphenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
Procedure:
-
To a dry, argon-purged flask, add 2-bromobenzonitrile (1.0 eq), 4-methylphenyltributylstannane (1.1 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-4'-methylbiphenyl.
Suzuki Coupling Protocol
Materials:
-
2-bromobenzonitrile
-
4-methylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
To a flask, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.01 eq), and K₂CO₃ (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-cyano-4'-methylbiphenyl.
Cost-Benefit Deep Dive: Beyond the Yield
While both methods provide high yields of the target molecule, a comprehensive cost-benefit analysis must consider the entire lifecycle of the process, from raw material acquisition to waste disposal.
Reagent and Catalyst Costs
| Component | Stille Coupling Reagent/Catalyst | Estimated Cost (per mole) | Suzuki Coupling Reagent/Catalyst | Estimated Cost (per mole) |
| Organometallic Reagent | 4-methylphenyltributylstannane | High | 4-methylphenylboronic acid | Moderate |
| Palladium Catalyst | Pd(PPh₃)₄ | High | Pd(dppf)Cl₂ | Moderate |
| Base | Not required | - | K₂CO₃ | Low |
The initial outlay for the organotin reagent in the Stille coupling is significantly higher than for the corresponding boronic acid in the Suzuki coupling. While the cost of palladium catalysts can vary, those typically employed in Suzuki couplings, especially with modern, highly active phosphine ligands, can often be used at lower loadings, leading to cost savings.
The Hidden Costs of Toxicity: Waste Management
The most significant drawback of the Stille coupling lies in the high toxicity of the organotin reagents and their byproducts. This has profound implications for process safety, worker health, and environmental impact. The disposal of tin-containing waste streams is heavily regulated and incurs substantial costs, a factor that must be weighed heavily in an industrial setting. In contrast, the boronic acid byproducts of the Suzuki coupling are generally considered non-toxic and are much easier and cheaper to remove and dispose of.
The Verdict: Why Suzuki Reigns Supreme in Pharmaceutical Manufacturing
For the synthesis of the key Losartan intermediate, 2-cyano-4'-methylbiphenyl, and in the broader context of pharmaceutical manufacturing, the Suzuki-Miyaura coupling emerges as the clear winner in a cost-benefit analysis.
The Suzuki Advantage:
-
Lower Toxicity and Environmental Impact: The use of boronic acids significantly reduces the health and environmental risks associated with the process.
-
Simplified Purification: The inorganic byproducts of the Suzuki reaction are more easily removed from the product mixture, leading to simpler and more cost-effective purification protocols.
-
Lower Overall Process Cost: While the initial cost of some specialized ligands for Suzuki couplings can be high, the lower toxicity, reduced waste disposal costs, and often lower catalyst loadings make it the more economically viable option at scale.
-
Greater "Green Chemistry" Appeal: The Suzuki coupling aligns better with the principles of green chemistry, a growing priority in the pharmaceutical industry.
While the Stille coupling remains a powerful tool in the synthetic chemist's arsenal, particularly for specific applications where the Suzuki coupling may be less effective, its reliance on toxic organotin reagents presents a significant hurdle for large-scale pharmaceutical production. The development and widespread adoption of the Suzuki coupling represent a significant step forward in creating safer, more sustainable, and ultimately more cost-effective synthetic routes to life-saving medicines.
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tributyl(phenylethenyl)tin
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are paramount. Yet, the lifecycle of these materials extends beyond their immediate use. The proper disposal of reagents, particularly those with significant toxicological and environmental profiles like tributyl(phenylethenyl)tin, is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard: Why Special Procedures are Essential
This compound, like other organotin compounds, presents a significant health and environmental hazard. These compounds are known for their high toxicity through all routes of exposure—ingestion, inhalation, and dermal contact.[1] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, while chronic exposure may lead to damage of the central nervous system and immune system.[2][3]
The environmental impact of organotins is equally concerning. They are highly toxic to aquatic life and can persist in sediment for extended periods, posing a long-term threat to ecosystems.[4][5] Due to these risks, stringent disposal protocols are not merely recommended; they are a regulatory and ethical necessity.
Prioritizing Safety: Personal Protective Equipment (PPE) and Handling
Before initiating any work with this compound, a thorough risk assessment must be conducted, and the appropriate personal protective equipment must be donned. The causality here is direct: the high dermal toxicity of organotins necessitates a robust barrier to prevent skin contact.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile or neoprene gloves. | Provides an enhanced barrier against a highly skin-absorbable substance. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols, which can cause severe eye irritation. |
| Lab Coat | Chemical-resistant lab coat or apron. | Protects the body from contamination. |
| Respiratory | Use in a certified chemical fume hood is mandatory. | Prevents inhalation of potentially harmful vapors. |
Safe Handling Practices:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to contain any potential spills or releases.[6]
-
Avoid Incompatibilities: Keep organotin compounds away from strong oxidizing agents.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should also be available.[7]
Step-by-Step Disposal Protocol
The disposal of this compound waste involves a multi-stage process designed to minimize exposure and environmental contamination. This protocol is divided into three key phases: Decontamination of Labware, Treatment of Bulk Waste, and Final Disposal.
Phase 1: Decontamination of Contaminated Labware
Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use. The affinity of organotins for glass surfaces necessitates a thorough cleaning procedure.[8]
Experimental Protocol for Labware Decontamination:
-
Initial Rinse: Immediately after use, rinse the glassware with an organic solvent (e.g., acetone, ethanol) to remove the bulk of the organotin residue. Collect this solvent rinse as hazardous waste.
-
Chemical Decontamination: Prepare a decontamination solution of 10% aqueous hydrogen peroxide (H₂O₂) or household bleach (sodium hypochlorite solution).[9]
-
Soaking: Immerse the rinsed glassware in the decontamination solution for at least 24 hours. This process helps to oxidize the organotin compounds.
-
Thorough Rinsing: After soaking, thoroughly rinse the glassware with deionized water.
-
Acid Wash (Optional but Recommended): For complete removal, an acid wash can be performed. Soak the glassware in a dilute acid bath (e.g., 1 M HCl) for at least one hour, followed by a final rinse with deionized water.[8]
Phase 2: Treatment of Bulk Waste (Small Quantities)
For small quantities of this compound waste (e.g., residual amounts, reaction byproducts), a chemical degradation step can be employed to reduce its toxicity before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Small-Scale Waste Treatment:
-
Segregation: Collect all tributyl(phenyylethenyl)tin waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Inert Dilution: Dilute the organotin waste with an inert solvent such as toluene or hexane to a concentration that is manageable and safe for the subsequent reaction.
-
Degradation with Potassium Fluoride: Prepare a slurry of potassium fluoride (KF) on silica gel (approximately 10% KF by weight).[10]
-
Reaction: Add the diluted organotin waste to the KF-silica gel slurry and stir at room temperature for several hours. The fluoride ions will react with the tin, cleaving the tin-carbon bonds and forming less toxic inorganic tin compounds.
-
Filtration: After the reaction is complete, filter the mixture to separate the solid inorganic tin salts and silica gel from the solvent.
-
Waste Collection: The solid waste should be collected in a labeled hazardous waste container. The filtrate (solvent) should also be collected as hazardous waste.
Phase 3: Final Disposal
All waste generated from the handling and treatment of this compound, including contaminated PPE, absorbent materials from spills, and the collected waste from the treatment protocols, must be disposed of as hazardous waste.
Step-by-Step Final Disposal Procedure:
-
Containerization: Ensure all waste is collected in clearly labeled, sealed, and chemically compatible containers.[11][12] The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or equivalent department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for handling such materials.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity, composition, and date of generation. This is crucial for regulatory compliance.
-
Professional Disposal: The hazardous waste will be transported by a licensed waste management company to a permitted treatment, storage, and disposal facility (TSDF). These facilities employ methods such as high-temperature incineration to safely destroy the organotin compounds.
Spill Response: Immediate Actions
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or booms from your spill kit.[7]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
PPE: Do not attempt to clean up a spill without the proper PPE, as outlined in the safety section of this guide.
-
Clean-up: For small spills, use an inert absorbent material to soak up the liquid.[7] Place the contaminated absorbent in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a 10% bleach or hydrogen peroxide solution, followed by a water rinse.
-
Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention.[2] For skin contact, flush the affected area with copious amounts of water for at least 15 minutes.
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, knowing they are protecting themselves, their colleagues, and the environment.
References
-
An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved from [Link]
-
Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022, January 5). PubMed Central. Retrieved from [Link]
-
ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Retrieved from [Link]
-
Removal Processes for Tributyltin During Municipal Wastewater Treatment. (2020, August 6). ResearchGate. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. (n.d.). Ivey International Inc. Retrieved from [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (2002). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Laboratory Waste Management Guide. (2015, December). King County. Retrieved from [Link]
-
Toxicity and speciation analysis of organotin compounds. (n.d.). Chemical Speciation & Bioavailability. Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
-
Analysis of organotin compounds. (n.d.). ALS. Retrieved from [Link]
-
Organotin Waste Materials Chemical Control Order 1989. (1989, March 17). NSW Environment Protection Authority. Retrieved from [Link]
-
Tributyltin. (n.d.). Wikipedia. Retrieved from [Link]
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013, November 24). ResearchGate. Retrieved from [Link]
-
Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. (2006). PubMed. Retrieved from [Link]
-
Tributyl phosphate. (n.d.). NIOSH Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]
-
Tributyltin in Wastewater: Influence on the Performance of Suspended Growth Biological Processes. (2018). MDPI. Retrieved from [Link]
-
Tributyltin - Position Document 4. (1990). U.S. Environmental Protection Agency. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]
-
Tin and Compounds | Public Health Statement | ATSDR. (n.d.). CDC. Retrieved from [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005, September). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
TIN, ORGANIC COMPOUNDS (as Sn). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. (2003, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Toxicological Profile for Tin and Tin Compounds. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]
-
Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. (2020). MDPI. Retrieved from [Link]
-
Standard Operating Procedures. (n.d.). Del Valle Lab. Retrieved from [Link]
-
TidyTron: Reducing lab waste using validated wash-and-reuse protocols for common plasticware in Opentrons OT-2 lab robots. (2021). PubMed Central. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : T. (n.d.). Restored CDC. Retrieved from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Retrieved from [Link]
-
Lab Waste Is Not Inevitable: How to Reduce, Reuse, and Rethink It. (2023, October 14). The Scientist. Retrieved from [Link]
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TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). CDC. Retrieved from [Link]
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The Removal of Residual Concentration of Hazardous Metals in Wastewater from a Neutralization Station Using Biosorbent-A Case Study Company Gutra, Czech Republic. (2020, October 2). PubMed. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.). CDC. Retrieved from [Link]
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Protocol: Safe Handling & PPE Configuration for Tributyl(phenylethenyl)tin
Executive Summary & Hazard Mechanics
Tributyl(phenylethenyl)tin (also known as Styryltributyltin) is a high-value organometallic reagent primarily used in Stille cross-coupling reactions to introduce styrene moieties. While chemically versatile, it possesses a deceptive hazard profile driven by the tributyltin (TBT) moiety.
Unlike inorganic tin, the three butyl chains render this molecule highly lipophilic . This allows it to penetrate nitrile gloves and human skin with alarming efficiency, bypassing the body’s primary barriers. Once absorbed, TBT compounds act as potent neurotoxins and immunotoxins (endocrine disruptors).
The Core Danger:
-
Route of Entry: Dermal absorption is the primary risk vector in the lab, followed by inhalation of aerosols.
-
Target Organs: Central Nervous System (CNS), Immune System (thymus atrophy), and Liver.
-
Environmental: Classified as a severe marine pollutant; improper disposal can result in long-term facility liability.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of organotins. The following configuration is required to create a self-validating safety system.
PPE Selection Table
| Component | Standard Configuration (Routine Handling) | High-Risk Configuration (Spills / Scale-up >5g) | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil, contrasting color) | Laminate Barrier: Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (Dexterity/Grip) | TBTs permeate standard nitrile in <15 mins. Double gloving provides a visual breach indicator. Laminates offer >4hr breakthrough. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Precludes eye contact from splashes; safety glasses do not seal against vapors/aerosols.[1] |
| Body Protection | Lab Coat (Cotton/Poly blend) + Chemical Apron | Tyvek® Lab Coat or Sleeve Covers | Cotton absorbs liquids, holding the toxin against the skin. Impervious aprons prevent torso absorption. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Full-face Respirator (P100/OV Cartridge) | Required only if engineering controls (hood) fail or for spill cleanup outside the hood. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting glove types based on the operational context.
Figure 1: Decision tree for glove selection. Note that standard single-layer nitrile is never recommended for organotins.
Operational Protocol: The Stille Coupling Workflow
This protocol integrates safety checkpoints directly into the experimental workflow.
A. Pre-Synthesis Setup
-
Engineering Control Check: Verify fume hood flow is >80 fpm.
-
Waste Segregation: Prepare a dedicated waste container labeled "HEAVY METAL ORGANIC WASTE." Do not mix with general halogenated solvents.
-
Decontamination Prep: Prepare a 10% Potassium Fluoride (KF) aqueous solution. (See Quenching section for mechanism).
B. Weighing & Transfer
This compound is often a viscous oil or low-melting solid. Static charge can cause "jumping" of the material.
-
Anti-Static Gun: Use an ionizing gun on the weighing boat/vial to neutralize static.
-
Syringe Transfer: If liquid, avoid pouring. Use a glass syringe with a wide-bore needle.
-
Technique: Pull the plunger slowly to prevent cavitation/aerosolization.
-
Wipe: Wipe the needle tip with a Kimwipe inside the hood before moving across the lab bench. Discard the Kimwipe immediately into the solid hazardous waste.
-
C. Reaction & Quenching (The KF Method)
The most critical safety step is the removal of tin byproducts (Tributyltin chloride/bromide) post-reaction. We utilize the KF Polymerization method to convert soluble tin toxins into insoluble solids.
Mechanism:
-
Reaction: Run the Stille coupling as designed.
-
Quench: Upon completion, add 10% aqueous KF solution (approx. 2-3 equivalents relative to Tin) and stir vigorously for 30 minutes.
-
Filtration: The tributyltin fluoride will precipitate as a white, polymeric solid.
-
Filter this solid through a pad of Celite.
-
Result: The filtrate (your product) is now significantly reduced in tin content, and the toxic tin is trapped in the solid filter cake.
-
-
Disposal: The filter cake is highly toxic. Dispose of the entire Celite pad as solid heavy metal waste.
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) quench to sequester toxic tin residues.
Emergency & Disposal Procedures
Spill Management
If a spill occurs (>1 mL):
-
Evacuate: Alert immediate neighbors.
-
PPE Upgrade: Don Silver Shield® laminate gloves and a respiratory mask (if outside hood).
-
Contain: Use a spill pillow or vermiculite. Do not use paper towels alone, as they allow rapid evaporation/permeation.
-
Clean: Wipe area with soap and water (detergents help solubilize the lipophilic tin) three times.
Waste Disposal[1][2][3][4][5]
-
Liquids: Segregate into "Organic Waste - Heavy Metal Contaminated."
-
Solids: Gloves, Kimwipes, and Celite pads must go into "Solid Hazardous Waste - Toxic."
-
Glassware: Rinse with acetone, then wash with detergent. Collect the first acetone rinse as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5948, Tributyltin hydride (Parent moiety safety profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guideline for Tin, Organic Compounds.[2] Retrieved from [Link]
- Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. (Source for KF workup protocols). Wiley-VCH.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
